Amphyl
Description
Properties
CAS No. |
1340-45-0 |
|---|---|
Molecular Formula |
C15H16O4 |
Synonyms |
Amphyl |
Origin of Product |
United States |
Foundational & Exploratory
The Core Antimicrobial Profile of Amphyl: A Technical Guide to its Active Ingredients and Spectrum of Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the active ingredients found in various formulations of Amphyl disinfectants. It delineates their antimicrobial spectrum, mechanisms of action, and the standardized methodologies used to evaluate their efficacy. This document is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.
Active Ingredients of this compound Formulations
This compound is a brand encompassing several disinfectant products, each with a unique combination of active antimicrobial agents. The primary active ingredients identified across these formulations include:
-
o-Phenylphenol (OPP) : A phenolic compound known for its broad-spectrum antimicrobial properties.
-
2-Benzyl-4-chlorophenol : A chlorinated phenolic compound.
-
4-tert-Amylphenol (p-tert-Amylphenol) : An alkyl-substituted phenol.
-
Alkyl dimethyl benzyl ammonium saccharinate : A quaternary ammonium compound (QAC).
-
Ethanol : An alcohol-based disinfectant.
These compounds contribute to the disinfectant properties of this compound products, targeting a wide range of microorganisms.
Antimicrobial Spectrum: Quantitative Data
The efficacy of these active ingredients has been quantified against various microorganisms. The following tables summarize the available data on their minimum inhibitory concentrations (MIC), log reductions, and effective concentrations.
Table 1: Antibacterial Spectrum of this compound Active Ingredients
| Active Ingredient | Bacterium | Test Method | Result | Citation |
| o-Phenylphenol | Staphylococcus aureus | MIC | MIC50: 500 mg/L (3 mM) | [1] |
| Alkyl Dimethyl Benzyl Ammonium Chloride (ADBAC) | Escherichia coli | Agar Dilution | MIC: 1 to 128 µg/mL | [2] |
| Ethanol | Pseudomonas aeruginosa | Suspension Test | Effective Concentration: 30% to 100% (v/v) for 10-second kill | [3] |
| Ethanol | Serratia marcescens | Suspension Test | Effective Concentration: 40% to 100% (v/v) for 10-second kill | [3] |
| Ethanol | Escherichia coli | Suspension Test | Effective Concentration: 40% to 100% (v/v) for 10-second kill | [3] |
| Ethanol | Salmonella typhosa | Suspension Test | Effective Concentration: 40% to 100% (v/v) for 10-second kill | [3] |
| Ethanol | Staphylococcus aureus | Suspension Test | Effective Concentration: 60% to 95% for 10-second kill | [3] |
| Ethanol | Streptococcus pyogenes | Suspension Test | Effective Concentration: 60% to 95% for 10-second kill | [3] |
Table 2: Antifungal Spectrum of this compound Active Ingredients
| Active Ingredient | Fungus | Test Method | Result | Citation |
| o-Phenylphenol (20% in fumigant) | Trichophyton mentagrophytes | Carrier Test | 4-log reduction | [4] |
| o-Phenylphenol (20% in fumigant) | Candida albicans | Carrier Test | 4-log reduction | [4] |
| o-Phenylphenol (20% in fumigant) | Aspergillus niger | Carrier Test | 4-log reduction | [4] |
| Ethanol | Cryptococcus neoformans (tissue phase) | Surface Disinfection | Effective Concentration: 70% for <1 minute kill | [3] |
| Ethanol | Blastomyces dermatitidis (tissue phase) | Surface Disinfection | Effective Concentration: 70% for <1 minute kill | [3] |
| Ethanol | Coccidioides immitis (tissue phase) | Surface Disinfection | Effective Concentration: 70% for <1 minute kill | [3] |
| Ethanol | Histoplasma capsulatum (tissue phase) | Surface Disinfection | Effective Concentration: 70% for <1 minute kill | [3] |
Table 3: Virucidal Spectrum of this compound Active Ingredients
| Active Ingredient | Virus | Test Method | Result | Citation |
| Alkyl Dimethyl Benzyl Ammonium Chloride (n-ADBAC) | Porcine Epidemic Diarrhea Virus (PEDV) | Suspension Test | Inactivated at 50-fold dilution (hard water) | [5] |
| Alkyl Dimethyl Benzyl Ammonium Chloride (n-ADBAC) | Porcine Epidemic Diarrhea Virus (PEDV) | Suspension Test | Inactivated at 10-fold dilution (organic matter) | [5] |
| Ethanol | Lipophilic viruses (e.g., Herpes, Vaccinia, Influenza) | Suspension Test | Potent inactivation at 60%–80% | [3] |
| Ethanol | Many hydrophilic viruses (e.g., Adenovirus, Enterovirus, Rhinovirus, Rotavirus) | Suspension Test | Effective inactivation at 60%–80% | [3] |
Mechanisms of Antimicrobial Action
The active ingredients in this compound employ several mechanisms to achieve their antimicrobial effect. These are primarily direct, disruptive actions on microbial cells rather than intricate signaling pathway manipulations.
Disruption of Cell Membranes
Phenolic compounds, including o-phenylphenol , 2-benzyl-4-chlorophenol , and 4-tert-amylphenol , as well as quaternary ammonium compounds like alkyl dimethyl benzyl ammonium saccharinate , primarily act by disrupting the cytoplasmic membrane of microorganisms.[6][7] This disruption leads to the leakage of intracellular components and ultimately, cell death.[7] The lipophilic nature of these compounds facilitates their integration into the lipid bilayer of the cell membrane, compromising its integrity.
Mechanism of cell membrane disruption by phenolic compounds and QACs.
Denaturation of Proteins
Ethanol 's primary mode of action is the denaturation of proteins.[3] It disrupts the hydrogen bonds and hydrophobic interactions that maintain the three-dimensional structure of proteins, rendering them non-functional.[1][6][8] This inactivation of essential enzymes and structural proteins leads to microbial death. The presence of water is crucial for this process, which is why 60-90% ethanol solutions are generally more effective than absolute alcohol.[3]
Mechanism of protein denaturation by ethanol.
Experimental Protocols for Efficacy Testing
The antimicrobial efficacy of the active ingredients in this compound is determined using standardized experimental protocols. These methods are designed to provide reproducible results for regulatory and research purposes.
AOAC Use-Dilution Test
The AOAC Use-Dilution Test is a carrier-based method used to evaluate the efficacy of disinfectants on hard, inanimate surfaces.[4][9][10]
Workflow:
-
Carrier Preparation : Stainless steel cylinders are sterilized.
-
Inoculation : Carriers are immersed in a 48-hour broth culture of the test microorganism.
-
Drying : Inoculated carriers are dried in an incubator.
-
Exposure : Dried, contaminated carriers are individually immersed in 10 mL of the disinfectant solution for a specified contact time.
-
Neutralization and Culture : After exposure, carriers are transferred to a tube containing a growth medium with a neutralizer to inactivate the disinfectant.
-
Incubation : The tubes are incubated to allow for the growth of any surviving microorganisms.
-
Observation : The presence or absence of turbidity (cloudiness) indicates bacterial growth or inhibition, respectively.
Workflow for the AOAC Use-Dilution Test.
EN 1276 Suspension Test
The EN 1276 is a quantitative suspension test for the evaluation of bactericidal activity of chemical disinfectants and antiseptics used in food, industrial, domestic, and institutional areas.[11][12]
Workflow:
-
Preparation : A test suspension of bacteria is prepared in a solution containing an interfering substance (to simulate organic soil).
-
Exposure : A sample of the disinfectant is added to the bacterial suspension and held for a specified contact time at a controlled temperature.
-
Neutralization : An aliquot of the mixture is transferred to a neutralizer to stop the disinfectant's action.
-
Plating and Incubation : The neutralized sample is plated onto a suitable agar medium and incubated.
-
Colony Counting : The number of surviving bacteria is counted, and the log reduction is calculated compared to a control. To pass, a disinfectant must typically achieve a 5-log reduction (99.999% kill rate).[12]
ASTM E1052 - Standard Test Method for Virucidal Activity
This standard is a suspension test used to assess the effectiveness of microbicides against viruses.
Workflow:
-
Preparation : A suspension of the test virus is prepared.
-
Exposure : The virus suspension is mixed with the disinfectant at a specified concentration and for a defined contact time.
-
Neutralization : The activity of the disinfectant is neutralized.
-
Infectivity Assay : The treated virus suspension is serially diluted and used to inoculate susceptible host cells.
-
Incubation and Observation : The host cell cultures are incubated and observed for cytopathic effects (CPE) or other evidence of viral replication.
-
Titer Calculation : The viral titer is calculated to determine the log reduction in viral infectivity caused by the disinfectant.
OECD Guidelines for the Testing of Chemicals
The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally accepted guidelines for the testing of chemicals, including disinfectants. These guidelines cover various aspects of efficacy testing, ensuring data consistency and reliability for regulatory purposes. For example, OECD Guideline 201 is used to assess the toxicity of chemicals to freshwater algae and cyanobacteria, which can be relevant for evaluating the environmental impact of disinfectant ingredients.[13][14]
Conclusion
The active ingredients in this compound formulations exhibit a broad antimicrobial spectrum, effectively targeting a wide range of bacteria, fungi, and viruses. Their primary mechanisms of action involve the direct disruption of microbial cell membranes and the denaturation of essential proteins. The efficacy of these compounds is rigorously evaluated using standardized protocols such as the AOAC Use-Dilution Test, EN 1276, and ASTM E1052, ensuring their performance as reliable disinfectants for various applications. This technical guide provides a foundational understanding of the core antimicrobial properties of this compound's active ingredients, serving as a valuable resource for the scientific and drug development communities.
References
- 1. How does alcohol denature a protein? | AAT Bioquest [aatbio.com]
- 2. fiveable.me [fiveable.me]
- 3. Chemical Disinfectants | Infection Control | CDC [cdc.gov]
- 4. microchemlab.com [microchemlab.com]
- 5. Bactericidal and virucidal activity of ethanol and povidone‐iodine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theory.labster.com [theory.labster.com]
- 7. fiveable.me [fiveable.me]
- 8. Protein Denaturing Activity | Ask A Biologist [askabiologist.asu.edu]
- 9. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. EN 1276:2019 - Viroxy [viroxylabs.com]
- 13. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 14. shop.fera.co.uk [shop.fera.co.uk]
An In-Depth Technical Guide to the Fungicidal Efficacy of Amphyl in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphyl, a brand of disinfectant known for its broad-spectrum antimicrobial properties, has been utilized in various formulations for surface and instrument disinfection. A key to its efficacy lies in its active ingredients, which historically have included phenolic compounds such as ortho-phenylphenol (OPP) and 4-tert-Amylphenol. These compounds are recognized for their fungicidal capabilities, making this compound a subject of interest for controlling fungal contamination in laboratory and healthcare environments. This technical guide provides a comprehensive overview of the fungicidal efficacy of this compound's core active ingredients in laboratory settings, focusing on quantitative data, experimental protocols, and mechanisms of action.
Quantitative Fungicidal Efficacy
The fungicidal activity of phenolic compounds found in this compound formulations has been demonstrated against a range of pathogenic and spoilage fungi. While specific data for commercial this compound formulations can be limited in publicly available scientific literature, studies on its primary active ingredient, ortho-phenylphenol, provide significant insights into its efficacy.
A notable study on a fumigant containing 20% ortho-phenylphenol demonstrated significant fungicidal activity, achieving a 4-log reduction (99.99% kill rate) of several key fungal species.[1]
Table 1: Fungicidal Efficacy of a 20% Ortho-phenylphenol Fumigant [1]
| Fungal Species | Initial Population (CFU/mL) | Log Reduction | Exposure Time |
| Trichophyton mentagrophytes | 1.0 x 10⁸ | 4 | 15 hours |
| Candida albicans | 1.2 x 10⁸ | 4 | 15 hours |
| Aspergillus niger | 5.7 x 10⁷ | 4 | 15 hours |
While the above data is for a high-concentration fumigant, it underscores the inherent fungicidal potential of o-phenylphenol. The efficacy of aqueous disinfectant solutions, typical of this compound products, is concentration and contact time-dependent. Further research is needed to establish precise Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) for specific this compound formulations against a broader range of fungi.
Experimental Protocols
Standardized methods are crucial for evaluating the efficacy of fungicidal disinfectants. The Association of Official Analytical Chemists (AOAC) has established several key protocols, with the AOAC Use-Dilution Test (Method 955.17) being a primary standard for fungicidal activity.[2][3][4]
AOAC Official Method 955.17: Fungicidal Activity of Disinfectants
This method is designed to determine the fungicidal activity of disinfectants against the pathogenic fungus Trichophyton mentagrophytes.[2][3][4]
1. Preparation of Fungal Culture:
-
A culture of Trichophyton mentagrophytes is grown on a suitable agar medium to encourage the formation of spores.[2]
-
The spores are then harvested to create a standardized spore suspension.[3]
2. Test Procedure:
-
A series of dilutions of the disinfectant being tested (e.g., this compound) are prepared.[3]
-
Stainless steel carriers (penicylinders) are inoculated with the standardized fungal spore suspension and then dried.
-
The inoculated carriers are then immersed in the different disinfectant dilutions for a specified contact time, typically 10 minutes.[3]
-
After the contact time, the carriers are transferred to a neutralizing broth that inactivates the disinfectant.[3]
3. Incubation and Evaluation:
-
The neutralized carriers in the growth medium are incubated for 10 days to allow for the growth of any surviving fungi.[2]
-
The presence or absence of fungal growth is then observed. The highest dilution of the disinfectant that kills the fungal spores on all carriers is considered the effective use-dilution.[2]
A workflow for this experimental protocol is visualized below.
Mechanism of Action
The fungicidal activity of phenolic compounds, the core components of many this compound formulations, is primarily attributed to their ability to disrupt the fungal cell membrane and interfere with essential cellular functions.[5]
1. Cell Membrane Disruption:
-
Phenolic compounds are lipophilic, allowing them to penetrate the lipid-rich fungal cell membrane.
-
They cause damage to the membrane, leading to increased permeability.
-
This disruption results in the leakage of essential intracellular components, such as ions and small molecules, ultimately leading to cell death.[5]
2. Enzyme Inactivation:
-
Phenolic compounds can also denature and inactivate essential enzymes within the fungal cell.
-
By binding to proteins, they alter their conformation and inhibit their function, disrupting critical metabolic pathways.
The proposed mechanism of action is illustrated in the following diagram.
Conclusion
The fungicidal efficacy of this compound disinfectants in laboratory settings is well-supported by the known antimicrobial properties of their active phenolic ingredients, particularly ortho-phenylphenol. Standardized testing methodologies, such as the AOAC 955.17, provide a robust framework for evaluating this efficacy. The primary mechanism of action involves the disruption of the fungal cell membrane and inactivation of essential enzymes, leading to cell death. For researchers, scientists, and drug development professionals, understanding these principles is crucial for the effective application of this compound in controlling fungal contamination and for the development of new and improved fungicidal agents. Further studies to determine specific MIC and MFC values for current this compound formulations against a wider array of fungal species would be beneficial for a more comprehensive understanding of their fungicidal spectrum.
References
- 1. researchgate.net [researchgate.net]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. microchemlab.com [microchemlab.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amphyl® Safety Profile for Laboratory Personnel: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety profile of Amphyl® disinfectants for laboratory personnel. It details the potential hazards, exposure limits, handling procedures, and emergency protocols associated with the use of these products in a research environment. The information is compiled from Safety Data Sheets (SDSs), toxicological data, and established safety guidelines to ensure a thorough understanding of the risks and the necessary precautions for safe laboratory operations.
Hazard Identification and Chemical Composition
This compound® disinfectants are phenolic-based formulations designed for broad-spectrum antimicrobial activity. The primary hazardous components, which vary in concentration depending on the specific product (e.g., this compound® Disinfectant Cleaner, this compound® Spray), typically include:
-
o-Phenylphenol (OPP): A key active ingredient, classified as a skin and eye irritant.[1][2][3]
-
p-tert-Amylphenol (PTAP): Another phenolic active ingredient, which can cause severe skin burns and eye damage and may cause an allergic skin reaction.[4][5]
-
Ethanol: Present in some formulations, particularly sprays, contributing to flammability.[6][7]
-
Potassium Hydroxide: Found in some concentrated formulations, it is corrosive and can cause severe skin burns and eye damage.[7]
-
o-Benzyl-p-chlorophenol: An additional active ingredient in some hospital-grade formulations.[7]
Toxicological Profile of Active Ingredients
The safety profile of this compound® is largely determined by the toxicology of its phenolic active ingredients.
o-Phenylphenol (OPP)
o-Phenylphenol is moderately toxic upon single oral administration and is a recognized irritant to the skin and eyes.[1] Long-term exposure studies in animals have not indicated estrogen-like effects.[1] The primary concern with high-dose, repeated oral exposure in rats is the development of urothelial hyperplasia and, eventually, tumors in the urinary bladder.[1] This is thought to be related to the metabolic activation of OPP.
p-tert-Amylphenol (PTAP)
p-tert-Amylphenol is classified as causing severe skin burns and eye damage and is a skin sensitizer.[4][5] Acute oral and dermal toxicity is relatively low.[4][5] It is also noted to be very toxic to aquatic life with long-lasting effects.[4][5]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for the primary active ingredients of this compound®.
Table 1: Acute Toxicity Data for o-Phenylphenol (OPP)
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 2733 mg/kg | [8] |
| LD50 | Rabbit | Dermal | >5000 mg/kg | [8] |
Table 2: Acute Toxicity Data for p-tert-Amylphenol (PTAP)
| Test Type | Species | Route | Value | Reference |
| LD50 | Rat | Oral | >2,000 mg/kg | [4][5] |
| LD50 | Rabbit | Dermal | >5,000 mg/kg | [4][5] |
| LC50 | Rat | Inhalation | >5.6 mg/L (4 hours) | [4][5] |
Experimental Protocols for Safety Assessment
The hazard classifications of this compound® and its components are based on standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation/Corrosion Testing (OECD Guidelines 404 and 439)
-
Principle: These tests evaluate the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.
-
In Vivo Method (OECD 404): A small amount of the test substance is applied to the shaved skin of a rabbit for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.[8][9]
-
In Vitro Method (OECD 439): This method uses reconstructed human epidermis (RhE) models. The test substance is applied to the tissue surface, and cell viability is measured after exposure. A significant reduction in cell viability indicates irritation potential.[1][7][10]
Eye Irritation/Corrosion Testing (OECD Guideline 405)
-
Principle: This test assesses the potential for a substance to cause damage to the eye.
-
Methodology: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific time points.[4][6][11] The use of analgesics and anesthetics is recommended to minimize animal distress.[4]
Acute Oral Toxicity Testing (OECD Guidelines 420, 423, and 425)
-
Principle: These methods are used to determine the lethal dose 50 (LD50), which is the dose of a substance that is lethal to 50% of the test animals.
-
Methodology: The test substance is administered in a single oral dose to animals (usually rats). The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality.[2][3][12][13][14] Different guidelines use slightly different dosing schemes to minimize the number of animals required.[2][12][13][14]
Signaling Pathways of Phenolic Compound Toxicity
The toxicity of phenolic compounds like o-phenylphenol often involves their metabolic activation to reactive intermediates, which can lead to cellular damage through oxidative stress.
Caption: Metabolic activation of o-phenylphenol leading to oxidative stress and cellular toxicity.
Recommended Personal Protective Equipment (PPE) and Handling Procedures
To minimize exposure to this compound® disinfectants, laboratory personnel should adhere to the following PPE and handling guidelines.
Personal Protective Equipment
-
Eye Protection: Chemical safety goggles or a face shield should be worn when handling concentrated this compound® or when there is a risk of splashing.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or rubber) are mandatory to prevent skin contact.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to protect the skin.
-
Respiratory Protection: Generally not required under normal use with adequate ventilation. However, if vapors are generated, a respirator may be necessary.
Caption: Hierarchy of controls for minimizing exposure to this compound®.
Handling and Storage
-
Always handle this compound® in a well-ventilated area.
-
Avoid creating aerosols or sprays of concentrated solutions.
-
Store in the original container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, or smoke in areas where this compound® is handled or stored.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink a large quantity of water. Seek immediate medical attention.[1]
Spill Response
-
Small Spills:
-
Ensure proper PPE is worn.
-
Contain the spill with absorbent material (e.g., spill pads, vermiculite).
-
Carefully collect the absorbed material into a designated waste container.
-
Clean the spill area with water.
-
-
Large Spills:
-
Evacuate the area and restrict access.
-
Alert laboratory safety personnel and follow institutional emergency procedures.
-
If safe to do so, contain the spill to prevent it from spreading.
-
Caption: General workflow for responding to an this compound® spill in a laboratory setting.
Conclusion
This compound® disinfectants are effective tools for laboratory decontamination but pose potential hazards to personnel if not handled correctly. The primary risks are associated with skin and eye irritation or corrosion from the phenolic active ingredients. By understanding the toxicological properties of these components, adhering to prescribed handling procedures, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can safely incorporate this compound® into their laboratory hygiene protocols. This guide serves as a technical resource to promote a safe and informed laboratory environment.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. umwelt-online.de [umwelt-online.de]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. x-cellr8.com [x-cellr8.com]
- 6. nucro-technics.com [nucro-technics.com]
- 7. x-cellr8.com [x-cellr8.com]
- 8. nucro-technics.com [nucro-technics.com]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. iivs.org [iivs.org]
- 11. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 12. researchgate.net [researchgate.net]
- 13. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 14. google.com [google.com]
Navigating the Stability of Amphyl: A Technical Guide to Shelf Life and Storage for Research Laboratories
Overview of Amphyl Formulations and Active Ingredients
Historically, the "this compound" brand encompassed a range of disinfectant products with varying formulations tailored for different applications. The primary active ingredients in these products were phenolic compounds and, in some cases, quaternary ammonium compounds, known for their broad-spectrum antimicrobial activity.[1][2][3] A summary of the active ingredients in several discontinued this compound products is presented in Table 1.
| Product Name | Active Ingredients | Product Type |
| This compound | 2-Benzyl-4-chlorophenol (5.11%), o-Phenylphenol (10.63%) | Disinfectant, Fungicide, Tuberculocide, Virucide[1] |
| This compound Disinfectant Deodorant Detergent | 4-tert-Amylphenol (6.3%), o-Phenylphenol (15%) | Disinfectant, Fungicide, Tuberculocide, Virucide[2] |
| Professional this compound IV Disinfectant Spray | Alkyl dimethyl benzyl ammonium saccharinate (0.1%), Ethanol (60.82%) | Antimicrobial, Disinfectant, Fungicide, Tuberculocide, Virucide[3] |
| Professional this compound Hospital Bulk Disinfectant Cleaner Concentrate | o-Benzyl-p-chlorophenol | Antimicrobial Active[4] |
Shelf Life and Storage Conditions
The shelf life of a disinfectant is the period during which it is expected to remain effective and safe for use when stored under recommended conditions. For many disinfectants, this period is approximately one year from the date of manufacture, as the active ingredients can degrade over time.[5][6] The stability of phenolic and quaternary ammonium compounds is influenced by environmental factors such as temperature, light, and air exposure.
| Parameter | Recommendation | Rationale |
| Typical Shelf Life (Unopened) | ~1-2 years | Active ingredients can degrade over time, reducing efficacy.[5][6] |
| Shelf Life (Opened) | 6-12 months for liquids | Evaporation of active components and potential for contamination can reduce potency.[7] |
| Storage Temperature | Store in a cool place, generally below 25°C (77°F). Avoid temperatures above 55°C (130°F) for aerosol products.[8][9][10] | High temperatures can accelerate the degradation of active ingredients and may cause aerosol containers to burst.[8][9] |
| Storage Location | A dry, well-ventilated area.[10][11][12][13] | Minimizes humidity, which can affect stability, and prevents the buildup of vapors.[10] |
| Light Exposure | Store away from direct sunlight.[13] | UV radiation can cause photochemical degradation of the active compounds. |
| Container | Keep container tightly closed and in the original container.[10][12][13][14][15] | Prevents evaporation of volatile components and protects from contamination. |
Mechanism of Antimicrobial Action
The disinfectant properties of this compound's historical active ingredients stem from their ability to disrupt essential structures and functions of microorganisms.
-
Phenolic Compounds (o-Phenylphenol, 2-Benzyl-4-chlorophenol): These compounds primarily act by disrupting the microbial cell membrane. Their lipophilic nature allows them to penetrate the lipid-rich membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2][9][16] The presence of a chlorine atom, as in 2-benzyl-4-chlorophenol, enhances the compound's ability to destabilize the lipid bilayer.[16]
-
Quaternary Ammonium Compounds (Quats): As cationic surfactants, quats possess a positively charged nitrogen atom that electrostatically interacts with the negatively charged components of the bacterial cell surface.[1][8] This is followed by the penetration of their hydrophobic tails into the cell membrane's lipid bilayer, causing disorganization, loss of structural integrity, and leakage of cytoplasmic contents.[3][4][8] Some evidence also suggests that quats can interact with intracellular targets like DNA.[3]
Caption: Mechanism of action for phenolic and quaternary ammonium disinfectants on a microbial cell.
Experimental Protocols for Shelf-Life Determination
The shelf life of a disinfectant is determined through rigorous stability testing, often referred to as aging studies. These studies can be conducted under real-time or accelerated conditions.[17][18][19]
Objective: To determine the time frame during which a disinfectant maintains its specified physical, chemical, and antimicrobial properties under defined storage conditions.
Methodology:
-
Sample Preparation: A representative batch of the disinfectant is packaged in its final commercial packaging.
-
Storage Conditions:
-
Real-Time Study: Samples are stored under recommended storage conditions (e.g., 25°C/60% RH) and tested at regular intervals (e.g., 0, 6, 12, 18, 24 months).[18][19]
-
Accelerated Study: To predict a longer shelf life in a shorter period, samples are stored at elevated temperatures and/or humidity (e.g., 40°C/75% RH).[17][18] The duration of the accelerated study is calculated to simulate a longer real-time period.
-
-
Testing Intervals: Samples are pulled at predetermined time points for analysis.
-
Analytical Tests:
-
Physical Properties: Appearance (color, clarity), pH, and specific gravity are monitored for any significant changes.[17]
-
Chemical Properties: The concentration of the active ingredient(s) is quantified using a validated analytical method (e.g., High-Performance Liquid Chromatography - HPLC). A common acceptance criterion is that the active ingredient concentration must not fall below 90% of the initial label claim.[18][19]
-
Antimicrobial Efficacy: The disinfectant's ability to kill target microorganisms is tested using standardized methods (e.g., Use-Dilution Test, Suspension Test) to ensure it still meets performance standards.
-
Caption: Generalized experimental workflow for disinfectant shelf-life stability testing.
Impact of Storage Conditions on Shelf Life
Adherence to proper storage conditions is critical for ensuring the stability and efficacy of disinfectants throughout their shelf life. Deviation from these conditions can lead to accelerated degradation of the active ingredients.
References
- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Quaternary Ammonium Biocides: Efficacy in Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. npic.orst.edu [npic.orst.edu]
- 5. cleaninginstitute.org [cleaninginstitute.org]
- 6. Disinfectants and Expiration Date Information | Environmental Health and Safety [ehs.osu.edu]
- 7. medsolut.com [medsolut.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy 2-Benzyl-4-chlorophenol (EVT-263920) | 120-32-1 [evitachem.com]
- 10. Correct storage of disinfectants | Wiesenberg [wiesen-berg.com]
- 11. www1.mscdirect.com [www1.mscdirect.com]
- 12. assetcloud.roccommerce.net [assetcloud.roccommerce.net]
- 13. rescuedisinfectants.com [rescuedisinfectants.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. fiveable.me [fiveable.me]
- 17. Chemical Disinfectants Storage and Shelf-life Stability | Test Labs [testlabsuk.com]
- 18. tecolab-global.com [tecolab-global.com]
- 19. tecolab-global.com [tecolab-global.com]
Methodological & Application
Application of Amphyl® Disinfectant in a BSL-2 Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Amphyl®, a phenolic-based disinfectant, for surface decontamination and general disinfection in a Biosafety Level 2 (BSL-2) laboratory. Adherence to these guidelines is crucial for maintaining a safe working environment and preventing contamination.
Introduction to this compound® in a BSL-2 Environment
This compound® is a broad-spectrum, hospital-grade disinfectant cleaner effective against a wide range of pathogenic microorganisms. Its phenolic active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol, act by denaturing proteins and disrupting the cell membranes of bacteria, fungi, and enveloped viruses, making it a suitable choice for disinfection in BSL-2 laboratories where work with moderate-risk agents is conducted. This document outlines the recommended procedures for its application to ensure effective decontamination of laboratory surfaces and equipment.
Data Presentation: Efficacy of this compound®
This compound® is categorized as a bactericidal, virucidal, fungicidal, and tuberculocidal disinfectant. The following tables summarize its efficacy based on manufacturer claims and established disinfectant testing standards. For general disinfection, a 1:200 dilution of this compound® concentrate with a contact time of 10 minutes is recommended.[1]
Table 1: Bactericidal Efficacy
| Target Organism Category | Efficacy at 1:200 Dilution (10 min contact time) |
| Gram-positive bacteria | Effective |
| Gram-negative bacteria | Effective |
| Mycobacterium spp. (Tuberculocidal) | Effective[2] |
Table 2: Virucidal Efficacy
| Target Virus Category | Efficacy at 1:200 Dilution (10 min contact time) |
| Enveloped Viruses (e.g., Herpes Simplex Virus, Influenza A2) | Effective[2] |
| Non-enveloped Viruses | Efficacy may vary; refer to specific product claims |
Table 3: Fungicidal Efficacy
| Target Organism Category | Efficacy at 1:200 Dilution (10 min contact time) |
| Pathogenic Fungi | Effective[2] |
Experimental Protocols
Preparation of this compound® Working Solution (1:200 Dilution)
Objective: To prepare a fresh working solution of this compound® disinfectant for routine surface decontamination.
Materials:
-
This compound® Disinfectant Concentrate
-
Tap water
-
Graduated cylinder or measuring cup
-
Clean, dedicated container (e.g., spray bottle, bucket) labeled "this compound® Disinfectant (1:200)"
Procedure:
-
Ensure the dedicated container is clean and free of any other chemical residues.
-
For every 1 liter of working solution required, measure 5 ml of this compound® concentrate.
-
Add the measured concentrate to the container.
-
Add 995 ml of tap water to the container.
-
Gently swirl the container to ensure the solution is thoroughly mixed.
-
The prepared solution is now ready for use. It is recommended to prepare a fresh solution daily.
Routine Decontamination of BSL-2 Laboratory Surfaces
Objective: To disinfect laboratory benchtops, biosafety cabinet (BSC) work surfaces, and other non-porous surfaces after work with BSL-2 agents is completed.
Materials:
-
Prepared 1:200 this compound® working solution in a spray bottle
-
Paper towels or clean cloths
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and eye protection.
Procedure:
-
Don the appropriate PPE.
-
Remove any gross contamination or spills from the surface using a paper towel.
-
Liberally spray the 1:200 this compound® solution onto the surface to be decontaminated, ensuring it is thoroughly wetted.
-
Allow the disinfectant to remain on the surface for a minimum contact time of 10 minutes.[1]
-
After the 10-minute contact time, wipe the surface dry with a clean paper towel.
-
Dispose of used paper towels in the appropriate biohazardous waste container.
-
Doff PPE and wash hands thoroughly.
Decontamination of Laboratory Equipment
Objective: To disinfect non-critical, non-porous laboratory equipment used within the BSL-2 laboratory.
Materials:
-
Prepared 1:200 this compound® working solution
-
Clean cloths or wipes
-
Appropriate PPE
Procedure:
-
Ensure the equipment is unplugged and powered down before decontamination.
-
Apply the 1:200 this compound® solution to a clean cloth or wipe. Do not spray directly onto electronic equipment to avoid damage.
-
Wipe the entire exterior surface of the equipment, ensuring all areas are wetted with the disinfectant.
-
Allow a contact time of at least 10 minutes.
-
After the contact time, wipe any residual disinfectant from the surface with a cloth dampened with water, if recommended by the equipment manufacturer.
-
Allow the equipment to air dry completely before reconnecting to power.
Visualizations
Mechanism of Action of Phenolic Disinfectants
References
Application Notes and Protocols for Amphyl® Disinfectant in PCR Laboratories
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Polymerase Chain Reaction (PCR) is a highly sensitive technique susceptible to cross-contamination from extraneous nucleic acids, which can lead to false-positive results and compromise experimental integrity. Rigorous decontamination of laboratory surfaces and equipment is therefore paramount. Amphyl® disinfectant, a broad-spectrum germicide with the active ingredient o-Benzyl-p-chlorophenol, is a phenolic compound that can be effectively integrated into a comprehensive contamination control strategy for PCR laboratories. These application notes provide detailed protocols and supporting data for the use of this compound® in preventing DNA and RNA cross-contamination.
Active Ingredient and Mechanism of Action
This compound® disinfectant's primary active ingredient is o-Benzyl-p-chlorophenol .[1] As a phenolic compound, its antimicrobial and biocidal activity stems from its ability to disrupt microbial cells. The mechanism of action involves the denaturation of essential enzymes and proteins, as well as damage to the cell wall, leading to cell lysis.[2] While the primary role of phenolic disinfectants is microbial inactivation, they also exhibit properties that can contribute to the degradation and removal of nucleic acids. Phenolic compounds can cause the leakage of cellular components, including nucleic acids, and may interact with and precipitate these molecules, aiding in their removal from surfaces.
Quantitative Data on Efficacy
While specific quantitative data on the direct degradation of purified DNA and RNA by o-Benzyl-p-chlorophenol through methods like qPCR or gel electrophoresis is not extensively published in peer-reviewed literature, the efficacy of a disinfectant in a PCR setting is ultimately measured by its ability to prevent amplifiable contamination. The following table summarizes the known antimicrobial efficacy of phenolic compounds, which is indicative of their disruptive action on biological materials, including cells that are sources of contaminating nucleic acids.
| Parameter | Phenolic Disinfectants (General) | Supporting Evidence |
| Antimicrobial Spectrum | Bactericidal, Fungicidal, Virucidal, Tuberculocidal | Published reports confirm broad-spectrum activity against various microorganisms.[2] |
| Mechanism | Protein denaturation, cell wall disruption | Phenols disrupt essential enzyme systems and cell structures.[2] |
| Effect on Nucleic Acids | Inferred reduction of amplifiable templates | By eliminating microbial sources of DNA and RNA and potentially interacting with nucleic acids, the risk of contamination is reduced. |
A study comparing various disinfectants for nucleic acid degradation did not include phenolic compounds but highlighted that sodium hypochlorite (bleach) and sodium hydroxide were effective at reducing amplifiable DNA and RNA.[3][4] It is important to note that many common laboratory disinfectants, such as 70% ethanol, are not effective at removing nucleic acid contamination.[5] Therefore, a dedicated decontamination protocol using a suitable disinfectant like this compound®, followed by a sterile water rinse, is crucial.
Experimental Protocols
General Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves, when handling this compound® disinfectant.
-
Prepare and use the disinfectant solution in a well-ventilated area.
-
Refer to the manufacturer's Safety Data Sheet (SDS) for detailed safety information.
Preparation of this compound® Working Solution
For routine decontamination of laboratory surfaces, a freshly prepared 1:200 dilution of this compound® concentrate in water is recommended.
Materials:
-
This compound® Disinfectant Concentrate
-
Sterile, deionized water
-
Sterile container for dilution (e.g., a labeled spray bottle)
Procedure:
-
Add 1 part this compound® concentrate to 199 parts sterile, deionized water.
-
Mix thoroughly by gentle inversion.
-
Label the container with the disinfectant name, concentration, and date of preparation.
-
Prepare fresh working solutions daily to ensure optimal efficacy.
Decontamination of PCR Workstations and Laminar Flow Hoods
This protocol is designed for the routine cleaning of surfaces where PCR master mixes are prepared and samples are handled.
Materials:
-
Prepared this compound® working solution (1:200)
-
Lint-free wipes or paper towels
-
Sterile, deionized water
-
70% ethanol
Procedure:
-
Pre-cleaning: Before disinfection, remove any visible debris or spills from the surface with a dry wipe.
-
Application: Generously spray the this compound® working solution onto the surface, ensuring complete coverage. Alternatively, saturate a lint-free wipe with the solution and wipe the entire surface.
-
Contact Time: Allow the disinfectant to remain on the surface for a minimum of 10 minutes to ensure effective decontamination.[1]
-
Rinsing: After the contact time, wipe the surface with a lint-free wipe dampened with sterile, deionized water to remove any disinfectant residue. This is critical as residual disinfectant can inhibit subsequent PCR reactions.
-
Final Wipe (Optional but Recommended): Wipe the surface with 70% ethanol to aid in drying and for an additional level of disinfection against certain microorganisms.
-
Allow the surface to air dry completely before starting any PCR work.
Decontamination of Laboratory Equipment (Pipettors, Tube Racks, etc.)
This protocol is for the decontamination of non-electronic, non-corrosive laboratory equipment.
Materials:
-
Prepared this compound® working solution (1:200)
-
Lint-free wipes or paper towels
-
Sterile, deionized water
-
70% ethanol
Procedure:
-
Disassembly (if applicable): If possible and safe to do so, disassemble equipment (e.g., pipettor shafts) to ensure all surfaces are accessible.
-
Wiping: Thoroughly wipe all surfaces of the equipment with a lint-free wipe saturated with the this compound® working solution.
-
Contact Time: Place the wiped equipment on a clean, non-porous surface and allow a contact time of at least 10 minutes .
-
Rinsing: Wipe the equipment with a fresh lint-free wipe dampened with sterile, deionized water to remove disinfectant residue.
-
Final Wipe: Wipe the equipment with a lint-free wipe dampened with 70% ethanol.
-
Drying: Allow the equipment to air dry completely before reassembly and use.
Logical Relationships in PCR Contamination Control
Effective prevention of cross-contamination in a PCR laboratory relies on a multi-faceted approach. The use of a chemical disinfectant like this compound® is a critical component, but it must be integrated with other best practices.
References
Application Notes and Protocols for Sanitizing Animal Facilities with Amphyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphyl is a brand of broad-spectrum disinfectants commonly used for sanitizing hard, non-porous surfaces in various settings, including animal research facilities and veterinary clinics. The efficacy of this compound disinfectants is primarily attributed to their phenolic active ingredients, which include compounds such as o-phenylphenol, 4-tert-amylphenol, and o-benzyl-p-chlorophenol. These compounds exert their antimicrobial effects through multiple mechanisms, including the denaturation of proteins and the disruption of cell membranes, leading to the inactivation of a wide range of bacteria, viruses, and fungi.
These application notes provide a comprehensive overview of the protocol for using this compound and similar phenolic-based disinfectants for the sanitation of animal facilities. The information presented herein is intended to guide researchers, scientists, and drug development professionals in the effective and safe use of these disinfectants.
Data Presentation
The following tables summarize the known efficacy of this compound's active ingredients against common animal pathogens. It is important to note that specific formulations of this compound may have varying concentrations of these active ingredients, and efficacy can be influenced by factors such as organic load, contact time, and temperature. The data presented here is a compilation from various studies on phenolic disinfectants and may not be specific to a single this compound product.
Table 1: Bactericidal Efficacy of Phenolic Disinfectants
| Target Organism | Active Ingredient | Concentration | Contact Time | Log Reduction |
| Pseudomonas aeruginosa | o-phenylphenol | 20% (in fumigant) | 15 hours | >5.0 |
| Salmonella enterica | o-phenylphenol | Not Specified | Not Specified | - |
| Bordetella bronchiseptica | General Phenolic | Not Specified | Not Specified | Susceptible |
Table 2: Virucidal Efficacy of Phenolic Disinfectants
| Target Organism | Active Ingredient | Concentration | Contact Time | Log Reduction |
| Feline Calicivirus | Phenol | Not Specified | 1 minute | Effective Inactivation |
| Canine Parvovirus | Phenolic Compounds | Not Specified | Not Specified | Generally Resistant |
Table 3: Fungicidal Efficacy of Phenolic Disinfectants
| Target Organism | Active Ingredient | Concentration | Contact Time | Log Reduction |
| Trichophyton mentagrophytes | o-phenylphenol | 20% (in fumigant) | 15 hours | >4.0 |
Experimental Protocols
General Protocol for Surface Disinfection in Animal Facilities
This protocol outlines the general steps for the effective use of this compound or similar phenolic disinfectants for sanitizing surfaces in animal housing and procedure rooms.
1. Preparation of Disinfectant Solution:
-
Consult the manufacturer's product label for the recommended dilution rate for the specific application (e.g., general disinfection, virucidal activity).
-
Prepare the diluted solution by adding the concentrated disinfectant to water as instructed. Always add disinfectant to water, not the other way around, to minimize splashing of the concentrate.
-
Prepare fresh solutions daily or as recommended by the manufacturer to ensure optimal efficacy.
2. Pre-cleaning of Surfaces:
-
Remove all animals, bedding, and feed from the area to be disinfected.
-
Thoroughly clean all surfaces with a detergent and water to remove gross organic matter such as feces, urine, and soil. Organic material can inactivate phenolic disinfectants and reduce their efficacy.
-
Rinse the surfaces with clean water to remove any detergent residue.
3. Application of Disinfectant:
-
Apply the prepared this compound solution to all surfaces using a mop, cloth, sponge, or sprayer.
-
Ensure that all surfaces are thoroughly wetted with the disinfectant solution.
4. Contact Time:
-
Allow the disinfectant to remain on the surfaces for the manufacturer-specified contact time. This is a critical step to ensure the inactivation of pathogens. Contact times can vary depending on the target organism and the product's formulation. A minimum of 10 minutes is often recommended.
5. Rinsing and Drying:
-
After the required contact time, rinse surfaces that will come into direct contact with animals or feed with potable water. For other surfaces, rinsing may not be necessary; consult the product label.
-
Allow all surfaces to air dry completely before reintroducing animals.
Experimental Protocol: AOAC Use-Dilution Test
The Association of Official Analytical Chemists (AOAC) Use-Dilution Test is a standard method to evaluate the efficacy of liquid disinfectants on hard surfaces.[1] A general outline of the procedure is as follows:
1. Preparation of Materials:
-
Test Organisms: Standardized cultures of test organisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Salmonella enterica) are prepared in a liquid growth medium.[1]
-
Carriers: Stainless steel cylinders (penicylinders) are used as carriers.[1]
-
Disinfectant: The disinfectant is prepared at the use-dilution recommended by the manufacturer.
-
Neutralizer/Growth Medium: A liquid medium that neutralizes the disinfectant and supports the growth of the test organism is prepared.
2. Inoculation of Carriers:
-
The sterile carriers are immersed in the bacterial culture and then drained.
-
The inoculated carriers are dried in an incubator, leaving a film of dried bacteria on the surface.
3. Exposure to Disinfectant:
-
Each dried, contaminated carrier is individually transferred to a tube containing the prepared disinfectant solution.[1]
-
The carriers remain in the disinfectant for a specified contact time at a controlled temperature.[1]
4. Neutralization and Incubation:
-
After the contact time, the carriers are transferred to tubes containing the neutralizer/growth medium. This step stops the action of the disinfectant.
-
The tubes are incubated under conditions that promote bacterial growth.
5. Interpretation of Results:
-
After incubation, the tubes are visually inspected for turbidity (cloudiness), which indicates bacterial growth.
-
The number of tubes showing growth is recorded. To pass the test for a given organism, the disinfectant must show no growth in a specified number of the tested carriers.[1]
Experimental Protocol: Suspension Test
A suspension test is used to measure the efficacy of a disinfectant in inactivating microorganisms in a liquid suspension.
1. Preparation of Materials:
-
Test Organism: A standardized suspension of the test organism with a known concentration is prepared.
-
Disinfectant: The disinfectant is prepared at various concentrations.
-
Neutralizer: A solution that can inactivate the disinfectant is prepared.
-
Growth Medium: Agar plates for culturing the surviving microorganisms.
2. Test Procedure:
-
A specific volume of the test organism suspension is added to a specific volume of the prepared disinfectant solution.
-
The mixture is held for a predetermined contact time.
-
At the end of the contact time, an aliquot of the mixture is transferred to the neutralizer to stop the disinfectant's activity.
-
The neutralized sample is then serially diluted and plated onto the growth medium.
3. Enumeration and Calculation:
-
The plates are incubated, and the number of colony-forming units (CFUs) is counted.
-
The log reduction in the number of viable microorganisms is calculated by comparing the number of surviving organisms to the initial number in the test suspension.
Mandatory Visualization
Caption: General mechanism of action of phenolic disinfectants.
References
Application Notes and Protocols for the Use of Amphyl® for Disinfecting Incubators and Water Baths
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Amphyl®, a phenolic-based disinfectant, for the routine disinfection of laboratory incubators and water baths. Adherence to these protocols is crucial for maintaining aseptic conditions and ensuring the integrity of experimental results.
Introduction to this compound® Disinfectant
This compound® is a broad-spectrum, hospital-grade disinfectant cleaner. Its active ingredients are phenolic compounds, including o-phenylphenol and o-benzyl-p-chlorophenol, which are effective against a wide range of microorganisms.[1][2][3] Phenolic disinfectants work by denaturing proteins and inactivating essential enzymes in microorganisms.[4] They are effective against vegetative bacteria (Gram-positive and Gram-negative), fungi, and enveloped viruses.[4]
Quantitative Efficacy Data
| Microorganism Class | Typical Log Reduction | Notes |
| Vegetative Bacteria (e.g., E. coli, S. aureus) | ≥ 6-log | High efficacy against most vegetative bacteria. |
| Fungi (e.g., Aspergillus spp., Candida albicans) | ≥ 4-log | Effective against common fungal contaminants. |
| Mycoplasma | Effective | Phenolic compounds are generally effective against mycoplasma. |
| Enveloped Viruses (e.g., Influenza, Herpes Simplex) | ≥ 5-log | High efficacy due to the disruption of the viral envelope. |
| Non-enveloped Viruses | Variable | Efficacy can vary depending on the specific virus. |
| Bacterial Spores (e.g., Bacillus subtilis) | Low to moderate | Phenolic disinfectants are generally not considered sporicidal at standard concentrations and contact times. |
Note: Efficacy can be influenced by factors such as the concentration of the disinfectant, contact time, temperature, and the presence of organic matter.[4] For a disinfectant to be considered effective for hospital use, a 6-log reduction of target bacteria is often required.[5]
Experimental Protocols
Disinfection of Laboratory Incubators (CO₂ and Non-CO₂)
Important Considerations for CO₂ Incubators: Phenolic compounds can have strong odors and may leave residues that could be detrimental to sensitive cell cultures.[6] Therefore, thorough rinsing and airing out of the incubator are critical steps. For particularly sensitive cell lines, alternative disinfectants recommended by the incubator manufacturer should be considered.
Materials:
-
This compound® disinfectant concentrate
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
-
Lint-free sterile cloths or sponges
-
Sterile distilled or deionized water
-
70% ethanol
-
Bucket for dilution
-
Spray bottle (optional)
Protocol:
-
Preparation:
-
Turn off the incubator and disconnect it from the power source.
-
Remove all cultures, shelves, shelf racks, and the water pan. Transfer cultures to a backup incubator if necessary.
-
-
Cleaning:
-
Prepare a solution of a laboratory-grade detergent and warm water.
-
Thoroughly clean the interior surfaces of the incubator, including the door, gasket, shelves, and shelf racks, to remove any visible soil and organic matter. Use a soft brush for hard-to-reach areas.
-
Rinse all components and the incubator interior thoroughly with sterile distilled or deionized water to remove any detergent residue.
-
-
Disinfection:
-
Prepare a 0.5% to 1.0% solution of this compound® in water (e.g., 5-10 ml of this compound® per liter of water). A 0.5% solution is suitable for routine disinfection of lightly soiled areas, while a 1.0% solution is recommended for more heavily contaminated surfaces.[7]
-
Apply the this compound® solution to all interior surfaces of the incubator, shelves, and shelf racks using a sterile, lint-free cloth or by spraying. Ensure all surfaces are thoroughly wetted.
-
Allow a contact time of at least 10 minutes . The surfaces must remain wet for the entire duration to ensure effective disinfection.
-
-
Rinsing and Residue Removal:
-
After the contact time has elapsed, thoroughly rinse all surfaces with sterile distilled or deionized water to remove any disinfectant residue.[8] The EPA has established protocols for the removal of phenolic disinfectant residues, emphasizing the importance of a potable water rinse.[9]
-
A final wipe-down with 70% ethanol can aid in drying and provide an additional layer of disinfection.
-
-
Reassembly and Re-equilibration:
-
Allow all components to air dry completely inside a laminar flow hood or wipe dry with sterile, lint-free cloths.
-
Reassemble the incubator.
-
Fill the water pan with fresh, sterile distilled or deionized water.
-
Turn the incubator on and allow the temperature and CO₂ levels (if applicable) to stabilize before returning cultures.
-
It is advisable to air out the incubator for a few hours before reintroducing sensitive cell cultures.
-
Disinfection of Laboratory Water Baths
Materials:
-
This compound® disinfectant concentrate
-
PPE: safety goggles, gloves, lab coat
-
Scrub brush or sponge
-
Sterile distilled or deionized water
-
Bucket for dilution
Protocol:
-
Preparation:
-
Turn off the water bath and unplug it from the power source.
-
Drain all the water from the bath.
-
-
Cleaning:
-
Prepare a solution of a laboratory-grade detergent and warm water.
-
Scrub the interior surfaces of the water bath to remove any scale, biofilm, and other residues.
-
Rinse the water bath thoroughly with distilled or deionized water to remove all detergent.
-
-
Disinfection:
-
Prepare a 1.0% solution of this compound® in water.
-
Fill the water bath with the this compound® solution, ensuring all internal surfaces are in contact with the disinfectant.
-
Allow a contact time of at least 10-15 minutes .
-
-
Rinsing:
-
Drain the disinfectant solution.
-
Rinse the water bath thoroughly with sterile distilled or deionized water at least three times to ensure complete removal of the disinfectant. Triple rinsing is a common laboratory practice to minimize residue.[5]
-
-
Refilling:
-
Refill the water bath with fresh, sterile distilled or deionized water.
-
The water bath is now ready for use.
-
Material Compatibility
Phenolic disinfectants like this compound® are generally compatible with a variety of materials commonly found in laboratory equipment. However, prolonged or repeated exposure to concentrated solutions can damage certain materials.
| Material | Compatibility with Phenolic Disinfectants | Notes |
| Stainless Steel | Good | Generally non-corrosive.[4] |
| Glass | Excellent | No adverse effects. |
| Acrylic (Plexiglas®) | Fair to Poor | May cause crazing or cracking over time. It is crucial to check the equipment manufacturer's recommendations. |
| Polycarbonate | Good | Generally compatible. |
| Silicone | Poor | Phenol can have a severe effect on silicone.[10][11] Avoid use on silicone gaskets and tubing. |
| Rubber | Fair | May cause hardening or swelling with prolonged exposure. |
Recommendation: Always consult the equipment manufacturer's guidelines for disinfectant compatibility. If unsure, it is advisable to test the disinfectant on a small, inconspicuous area first.
Safety Precautions
-
Always wear appropriate PPE , including safety goggles to protect from splashes and chemical-resistant gloves to prevent skin contact.[7]
-
Use in a well-ventilated area to avoid inhalation of fumes.
-
Prepare dilutions as needed and according to the manufacturer's instructions.
-
Store this compound® concentrate in a cool, dry, and well-ventilated area away from incompatible materials.
-
In case of eye contact , immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact , wash thoroughly with soap and water.
-
If swallowed , do not induce vomiting. Drink plenty of water and seek immediate medical attention.
-
Refer to the Safety Data Sheet (SDS) for this compound® for complete safety information.[7][12]
Visualizations
References
- 1. Professional this compound® Hospital Bulk Disinfectant Cleaner Concentrate (Discontinued) [rbnainfo.com]
- 2. pomerix.com [pomerix.com]
- 3. products.bradyindustries.com [products.bradyindustries.com]
- 4. ascquality.org [ascquality.org]
- 5. Log Reduction - Altapure [altapure.com]
- 6. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 7. bettymills.com [bettymills.com]
- 8. berkshire.com [berkshire.com]
- 9. useforesight.io [useforesight.io]
- 10. permselect.com [permselect.com]
- 11. lk-flow.de [lk-flow.de]
- 12. AltaMed SDS Sheets [riskonnectalm.my.site.com]
Application Notes & Protocols: Compatibility of Amphyl Disinfectant with Stainless Steel and Plastic Surfaces
For: Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Amphyl, a brand of phenolic disinfectant, is widely utilized for surface decontamination in laboratory and pharmaceutical settings. Its broad-spectrum antimicrobial efficacy makes it a valuable tool for maintaining aseptic conditions. However, ensuring the chemical compatibility of a disinfectant with treated surfaces is critical to prevent equipment degradation, maintain structural integrity, and avoid potential contamination of experimental systems.
These application notes provide a summary of the compatibility of this compound and similar phenolic disinfectants with common laboratory materials, specifically stainless steel and various plastics. Furthermore, a detailed protocol is provided for researchers to conduct in-house compatibility testing to validate materials under their specific operational conditions.
2.0 Material Compatibility Overview
The active ingredients in this compound formulations, typically phenols such as 4-tert-Amylphenol and o-Phenylphenol, can interact differently with various polymers and metals.[1] The following is a general guide to the compatibility of phenolic disinfectants with common laboratory materials.
-
Stainless Steel (Types 304 & 316): Stainless steel is generally considered resistant to phenolic disinfectants at their recommended use-dilutions.[2] Types 304 and 316 are the most common grades in laboratory equipment and offer good corrosion resistance. However, prolonged contact with concentrated solutions, especially at elevated temperatures or if not properly rinsed, can potentially lead to surface pitting or staining.[3][4] It is crucial to adhere to the manufacturer's recommended contact times and rinsing procedures.
-
Plastics: The compatibility of plastics with phenolic disinfectants is highly variable and depends on the specific polymer, the concentration of the disinfectant, contact time, and temperature.
-
High Compatibility: High-Density Polyethylene (HDPE) and Polypropylene (PP) generally exhibit good to excellent resistance to phenolic compounds.[5][6][7]
-
Moderate to Low Compatibility: Plastics such as Polycarbonate (PC), Polyvinyl Chloride (PVC), and acrylics can be susceptible to chemical attack.[8][9][10] Potential effects include crazing (formation of micro-cracks), swelling, discoloration, softening, or loss of mechanical strength.[11][12][13] A safety data sheet for an this compound spray formulation explicitly warns against use on acrylic plastics.[14]
-
3.0 Quantitative Data Summary: Phenolic Disinfectant Compatibility
The following table summarizes the general chemical resistance of various materials to phenolic compounds. The ratings are collated from multiple chemical compatibility charts and should be used as a guide.[5][11][15][16][17][18] Specific formulations and application conditions can alter compatibility; therefore, in-house testing is strongly recommended.
| Material | Type/Grade | Compatibility Rating | Potential Effects with Prolonged or Concentrated Exposure |
| Metals | |||
| Stainless Steel | 304 | A - Excellent | Generally resistant at use-dilution. May be affected by concentrated solutions.[17][18] |
| Stainless Steel | 316 | A - Excellent | Higher resistance to pitting than 304; excellent for most applications.[19] |
| Plastics | |||
| Polypropylene | PP | A - Excellent | Generally resistant to phenolic disinfectants.[5][6][16] |
| High-Density Polyethylene | HDPE | A - Excellent | High resistance to chemical attack from phenols. |
| Polyvinyl Chloride | PVC | C - Fair | May experience swelling, softening, or discoloration.[10] |
| Polycarbonate | PC | D - Severe Effect | Prone to crazing, cracking, and loss of strength.[9][11][12][15] |
| Acrylic (Polymethyl Methacrylate) | PMMA | D - Severe Effect | Not recommended; can cause cracking and crazing.[14] |
Rating Key:
-
A - Excellent: No or minor effect.
-
B - Good: Minor effect, slight corrosion or discoloration.
-
C - Fair: Moderate effect, not recommended for continuous use. Softening or loss of strength may occur.[19]
-
D - Severe Effect: Not recommended for any use.
4.0 Experimental Protocols
To ensure compatibility within a specific laboratory environment, it is best practice to perform direct material testing. The following protocols are based on standardized methods such as ASTM D543 for plastics and ASTM G48 for metals.[20][21][22][23][24][25][26][27]
4.1 Protocol: Immersion Testing for Plastic and Stainless Steel Compatibility
Objective: To evaluate the effect of this compound disinfectant on the physical properties of material coupons after a defined immersion period.
Materials and Reagents:
-
This compound disinfectant (at use-dilution and concentrate, if applicable)
-
Material coupons (e.g., 1"x3" samples of stainless steel 304, 316, PP, PC, PVC)
-
Control liquid (Deionized water)
-
Glass or HDPE containers with sealable lids
-
Analytical balance (readable to 0.1 mg)
-
Calipers
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Pre-Exposure Analysis: a. Clean each coupon with a non-aggressive detergent, rinse with deionized water, and dry completely. b. Label each coupon with a unique identifier using a chemical-resistant marker or etching tool. c. Record the initial weight of each coupon to the nearest 0.1 mg. d. Measure the dimensions (length, width, thickness) of each coupon using calipers. e. Photograph each coupon, noting its initial appearance, color, and surface texture.
-
Immersion: a. Prepare the this compound disinfectant solution to the manufacturer's recommended use-dilution. b. Place coupons for each material into separate, labeled containers. For each material, prepare at least one container with disinfectant and one with deionized water (control). c. Completely submerge the coupons in the respective solutions, ensuring they are not in contact with each other. A typical test involves full immersion of the specimens.[23] d. Seal the containers to prevent evaporation. e. Store the containers at a constant ambient temperature for a specified duration (e.g., 24, 48, or 72 hours). The duration should reflect the maximum potential exposure time in the facility.[21]
-
Post-Exposure Analysis: a. After the immersion period, carefully remove the coupons from the solutions. b. Rinse the coupons thoroughly with deionized water to remove any disinfectant residue and pat dry with a lint-free cloth. c. Allow the coupons to air-dry completely in a controlled environment for 24 hours. d. Record the final weight of each coupon. e. Re-measure the dimensions of each coupon. f. Visually inspect each coupon for any changes, including:
- Discoloration or staining
- Swelling or shrinkage
- Surface crazing, cracking, or pitting
- Softening or loss of rigidity g. Photograph each coupon again under the same lighting conditions as the pre-exposure analysis.
4.2 Evaluation Criteria:
-
Weight Change: Calculate the percentage change in weight: [(Final Weight - Initial Weight) / Initial Weight] * 100.
-
Dimensional Change: Calculate the percentage change in dimensions.
-
Visual Inspection: Qualitatively score any changes in appearance on a scale (e.g., 0 = no change, 1 = slight change, 2 = moderate change, 3 = severe change).
5.0 Visualizations
Caption: Experimental workflow for material compatibility immersion testing.
Caption: Decision logic for selecting materials for use with phenolic disinfectants.
References
- 1. pomerix.com [pomerix.com]
- 2. parrinst.com [parrinst.com]
- 3. go.labmanager.com [go.labmanager.com]
- 4. bssa.org.uk [bssa.org.uk]
- 5. calpaclab.com [calpaclab.com]
- 6. labdepotinc.com [labdepotinc.com]
- 7. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 8. floplast.co.uk [floplast.co.uk]
- 9. gmpplastic.com [gmpplastic.com]
- 10. calpaclab.com [calpaclab.com]
- 11. foxxlifesciences.in [foxxlifesciences.in]
- 12. labdepotinc.com [labdepotinc.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. rbnainfo.com [rbnainfo.com]
- 15. Polycarbonate Chemical Resistance Chart - Fibox [fiboxusa.com]
- 16. Chemical compatibility table with polypropylene - DUPLATION [duplacao.com.br]
- 17. media.distributordatasolutions.com [media.distributordatasolutions.com]
- 18. scribd.com [scribd.com]
- 19. instrumart.com [instrumart.com]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. langleyalloys.com [langleyalloys.com]
- 22. webstore.ansi.org [webstore.ansi.org]
- 23. coirubber.com [coirubber.com]
- 24. ASTM G48 : 2025 Standard Test Methods for Pitting and Crevice Corrosion Resistance of Stainless Steels and Related Alloys by Use of Ferric Chloride Solution [bsbedge.com]
- 25. kiyorndlab.com [kiyorndlab.com]
- 26. infinitalab.com [infinitalab.com]
- 27. standards.iteh.ai [standards.iteh.ai]
Contact time required for Amphyl to kill specific pathogens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reported efficacy and application protocols for Amphyl® brand disinfectants, a line of phenolic-based antimicrobial products. The information is intended to guide laboratory and research professionals in the effective use of this compound for surface disinfection and contamination control.
Product Overview
This compound disinfectants are broad-spectrum, hospital-grade antimicrobial agents effective against a range of pathogenic microorganisms. As a phenolic-based disinfectant, this compound's primary mode of action is the disruption of microbial cell walls and the denaturation of essential proteins and enzymes, leading to cell death. These products are formulated for use on hard, non-porous surfaces.
Quantitative Efficacy: Contact Time for Pathogen Inactivation
The contact time, or dwell time, is the critical period that a disinfectant must remain wet on a surface to achieve its claimed antimicrobial efficacy. Adherence to these specified times is essential for ensuring complete disinfection. The following tables summarize the required contact times for specific this compound® products against various pathogens.
Note: The following data is compiled from available public records. It is crucial to always refer to the specific product label and manufacturer's technical data sheet for the most accurate and up-to-date information, as formulations and regulatory approvals may change.
This compound® Brand Disinfectant & Deodorant Spray
| Pathogen Category | Specific Pathogen | Contact Time |
| Bacteria | General Bactericidal Claim | 10 minutes |
| Mycobacterium tuberculosis (TB) | 10 minutes | |
| Viruses | General Virucidal Claim | 10 minutes |
| Human Immunodeficiency Virus Type 1 (HIV-1) | 1 minute | |
| Hepatitis B Virus (HBV) | 10 minutes | |
| Hepatitis C Virus (HCV) | 10 minutes | |
| Influenza A Virus | 1 minute | |
| Human Coronavirus | 1 minute | |
| Fungi | General Fungicidal Claim | 10 minutes |
| Trichophyton mentagrophytes | 10 minutes |
This compound® Hospital Disinfectant Cleaner Concentrate
Efficacy data for the concentrate is dependent on the dilution used. At the recommended dilution, it is claimed to be effective against Mycobacterium tuberculosis, HIV-1, and other bacteria, viruses, and fungi. A general contact time of 10 minutes is recommended for disinfection.
Experimental Protocols: Standardized Efficacy Testing
The contact times listed are determined through standardized testing protocols. The U.S. Environmental Protection Agency (EPA) outlines specific methodologies for evaluating the efficacy of disinfectants. A common protocol for virucidal efficacy is the ASTM E1053 standard test method.
ASTM E1053: Standard Test Method for Efficacy of Virucidal Agents Intended for Inanimate Environmental Surfaces
This method is designed to evaluate the effectiveness of disinfectants against viruses on hard, non-porous surfaces.
Materials:
-
Test Virus Culture
-
Host Cell Culture (e.g., Vero cells)
-
Test Disinfectant (this compound®)
-
Sterile glass or stainless steel carriers
-
Neutralizing broth
-
Control substance (e.g., sterile saline or buffer)
-
Incubator
-
Standard virological and microbiological laboratory equipment
Procedure:
-
Inoculation of Carriers: A standardized suspension of the test virus is applied to the surface of the sterile carriers and allowed to dry, creating a film of the virus.
-
Application of Disinfectant: The test disinfectant (this compound®) is applied to the dried virus film on the carriers.
-
Contact Time: The disinfectant is allowed to remain in contact with the virus film for the manufacturer-specified contact time.
-
Neutralization: After the contact time has elapsed, a neutralizing broth is added to the carriers to stop the antimicrobial action of the disinfectant.
-
Virus Elution and Titration: The remaining virus is eluted from the carriers and serial dilutions are prepared.
-
Infection of Host Cells: The dilutions are used to inoculate host cell cultures.
-
Incubation and Observation: The cell cultures are incubated and observed for cytopathic effects (CPE), which indicate viral replication.
-
Calculation of Viral Titer: The viral titer is calculated to determine the log reduction of the virus achieved by the disinfectant compared to a control carrier treated with a substance that does not have virucidal properties.
Visualizations
Signaling Pathway of Phenolic Disinfectants
Troubleshooting & Optimization
Technical Support Center: Amphyl Residue Removal
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively removing Amphyl disinfectant residue from laboratory equipment.
Frequently Asked Questions (FAQs)
Q1: What is the sticky or hazy residue on my lab equipment after using this compound?
A: The residue left behind after using phenolic disinfectants like this compound is typically a result of the active ingredients and other components in the formula, such as detergents.[1] Phenolic compounds, including those found in this compound like o-phenylphenol and 4-tert-amylphenol, can leave a residual film on surfaces.[1][2] This is a known characteristic of this class of disinfectants.[1]
Q2: Why is it important to remove this compound residue?
A: Removing disinfectant residue is crucial for several reasons. Residues can interfere with experiments by altering surface chemistry, introducing contaminants, or affecting cell cultures. While the idea that residues might harbor microorganisms is considered counterintuitive, any surface residue can pose a quality risk under the right conditions.[3] For certain materials, prolonged contact with disinfectant residue may also be corrosive.[4][5] Therefore, thorough rinsing is essential.[6]
Q3: What are the primary active ingredients in this compound?
A: this compound is a phenolic-based disinfectant.[7] Its active ingredients include compounds such as o-phenylphenol, 4-tert-amylphenol, and o-benzyl-p-chlorophenol.[2][8][9] These ingredients are effective against a broad spectrum of microbes, including bacteria, viruses, and fungi.[2][7][10]
Q4: What cleaning agents are effective for removing phenolic disinfectant residue?
A: Several agents are effective for removing phenolic residue. A secondary wipe-down with 70% ethanol or sterile water is a common recommendation.[4][5] For general cleaning, warm water with a mild detergent is also effective.[11] In cases of stubborn residue, solvents like isopropyl alcohol (IPA) or acetone can be used, followed by thorough rinsing.[6][12] Always perform a final rinse with deionized or distilled water to ensure no cleaning agents remain.[13]
Q5: Are there any materials that are incompatible with this compound or the cleaning agents used to remove its residue?
A: Yes. Phenolic disinfectants can be corrosive or damaging to certain surfaces with prolonged contact.[4] It is always important to spot-check surfaces before widespread use.[4] When using alcohol-based solutions for cleaning, be aware they can harden rubber and dissolve some glues.[14] For sensitive electronics or equipment that can be damaged by sprays, alcohol-based wipes are a better option.[4] Always consult the equipment manufacturer's instructions for cleaning and disinfection.[4]
Troubleshooting Guides
Issue: Persistent Film or Residue on Lab Surfaces After Disinfection
This guide provides protocols for removing this compound residue from common laboratory surfaces such as stainless steel, glass, and compatible plastics.
Experimental Protocol 1: Standard Residue Removal
This protocol is intended for routine cleaning after this compound application.
-
Initial Rinse: After the required contact time for disinfection has elapsed, perform an initial rinse of the equipment with potable (tap) water.
-
Detergent Wash: Prepare a solution of warm water and a mild, neutral detergent.[11]
-
Manual Cleaning: Using a non-abrasive sponge or lint-free cloth, wash the surface thoroughly with the detergent solution. For glassware, use appropriate brushes.[13][15]
-
Secondary Rinse: Rinse the equipment thoroughly with water to remove all detergent.[11]
-
Solvent Wipe (If Needed): For surfaces like stainless steel where residue is more visible, wipe down the surface with a lint-free cloth soaked in 70% ethanol or isopropyl alcohol.[4][6] This step helps remove any remaining organic and disinfectant residue.
-
Final Rinse: Perform a final rinse with distilled or deionized water to remove any remaining cleaning agents.
-
Drying: Allow the equipment to air dry completely on a clean rack or use a low-temperature oven for glassware.[13] Avoid using paper towels that could leave lint residue.[13]
Experimental Protocol 2: Stubborn Residue Removal
This protocol is for aged or particularly difficult-to-remove this compound residue.
-
Soaking: If possible, immerse the equipment in a warm detergent solution and let it soak.[15] For stubborn organic residues, soaking in a solvent like acetone may be necessary (ensure material compatibility).[15]
-
Scrubbing: After soaking, use a suitable brush or non-abrasive pad to scrub the residue.
-
Rinsing: Rinse thoroughly with tap water.
-
Solvent Wash: Wash the equipment with 70% ethanol or isopropyl alcohol. Ensure adequate ventilation.
-
Final Rinse: Perform a final, thorough rinse with distilled or deionized water.
-
Drying: Dry the equipment using standard laboratory procedures (air drying or oven).[13]
Data Presentation
Table 1: Comparison of Cleaning Agents for Phenolic Residue Removal
| Cleaning Agent | Effectiveness | Target Residue | Surface Compatibility | Notes |
| Water (Potable) | Moderate | Fresh, light residue | Excellent for most materials | Primarily a rinsing agent; may not remove all residue on its own.[16] |
| Mild Detergent Solution | Good | General residue, soils | Excellent for most materials | Effective for initial cleaning to lift residue and organic matter.[11] |
| 70% Ethanol / Isopropyl Alcohol | High | Hazy films, organic residue | Good for stainless steel, glass. Use caution with plastics, rubbers, and glues.[4][14] | Evaporates quickly; acts as a good secondary cleaning step.[5] |
| Acetone | Very High | Stubborn organic residue | Good for glass. Check compatibility with plastics and other materials. | Use with caution due to high flammability and potential to damage some materials.[12][15] |
| Deionized/Distilled Water | N/A | Cleaning agent residue | Excellent for all materials | Used for the final rinse to prevent introduction of impurities.[13] |
Visualization
Caption: Troubleshooting workflow for removing this compound disinfectant residue.
References
- 1. ascquality.org [ascquality.org]
- 2. pomerix.com [pomerix.com]
- 3. sterislifesciences.com [sterislifesciences.com]
- 4. essr.umd.edu [essr.umd.edu]
- 5. ehs.ucr.edu [ehs.ucr.edu]
- 6. berkshire.com [berkshire.com]
- 7. This compound Professional Disinfectant Cleaner Concentrate. Phenolic Based [ohi-s.com]
- 8. Professional this compound® Disinfectant Cleaner Concentrate (Discontinued) [rbnainfo.com]
- 9. bettymills.com [bettymills.com]
- 10. cleanroomsupplies.com [cleanroomsupplies.com]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. ≫ How to Clean Laboratory Equipment: Essential Guide for Hygiene and Accuracy - Pobel [pobel.com]
- 14. A helpful guide to disinfecting laboratory equipment [henderson-biomedical.co.uk]
- 15. How To Clean Lab Equipment & Glassware | Boekel Scientific [boekelsci.com]
- 16. useforesight.io [useforesight.io]
Technical Support Center: Amphyl® Disinfectant
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Amphyl® brand disinfectants.
Troubleshooting Guide: Signs of Potential Degradation
If you suspect your this compound® disinfectant has degraded, consult the table below for common indicators, potential causes, and recommended actions.
| Sign of Degradation | Potential Cause(s) | Recommended Action |
| Change in Color or Odor | - Chemical decomposition due to exposure to light or high temperatures.- Contamination with other substances. | - Cease use of the product.- Compare with a fresh, unopened container if available.- Dispose of the product according to institutional guidelines. |
| Presence of Precipitate/Cloudiness | - Instability of the solution due to improper storage temperatures.- Chemical reaction with contaminants. | - Do not use the solution.- Gently agitate the container to see if the precipitate redissolves. If it does not, the product is likely compromised.- Dispose of the product. |
| Reduced Efficacy (e.g., noticeable microbial growth) | - Degradation of active ingredients.- Improper dilution.- Presence of organic matter interfering with disinfectant action.[1][2][3]- pH of the use-dilution is outside the optimal range.[1][4] | - Verify the dilution procedure and concentration.- Ensure surfaces are pre-cleaned to remove organic load.[2]- Test the pH of the diluted solution.- If issues persist, use a fresh stock of the disinfectant. |
| Leaking or Damaged Container | - Physical damage to the container.- Corrosion of the container. | - Isolate the container in a well-ventilated area.- Wear appropriate personal protective equipment (PPE), including gloves and eye protection.[5]- Dispose of the container and its contents according to safety guidelines. |
Frequently Asked Questions (FAQs)
Q1: What are the primary signs that my this compound® disinfectant has degraded?
A1: The most common signs of degradation include a noticeable change in color or odor, the formation of a precipitate or a cloudy appearance in the solution, and a decrease in its expected antimicrobial efficacy. If you observe any of these signs, it is recommended to discard the product.
Q2: How should I properly store this compound® to prevent degradation?
A2: Store this compound® in its original container in a cool, dry, and well-ventilated area, inaccessible to small children.[5][6] Keep the container securely closed.[5][6] Avoid exposure to direct sunlight and extreme temperatures, as high heat can cause the product to degrade or the container to burst.[7][8]
Q3: Can the effectiveness of this compound® be affected by environmental factors during use?
A3: Yes, several factors can influence the efficacy of this compound®. These include:
-
Temperature: Generally, the activity of disinfectants increases with temperature. However, excessively high temperatures can cause degradation.[2][4]
-
pH: The antimicrobial activity of some disinfectant components can be affected by the pH of the solution.[1][4]
-
Presence of Organic Matter: Blood, soil, and other organic materials can neutralize the active ingredients in disinfectants or shield microorganisms.[1][2][4] Always clean surfaces before disinfecting.
-
Water Hardness: The presence of certain minerals in hard water can sometimes reduce the effectiveness of disinfectants.
Q4: Can I mix this compound® with other cleaning agents or chemicals?
A4: No, you should not mix this compound® with other household chemicals, especially bleach.[7] Mixing can lead to hazardous chemical reactions, produce toxic gases, and reduce the disinfectant's efficacy.[9]
Q5: What is the expected shelf life of this compound®?
A5: this compound® is stable under its recommended storage conditions.[7] For specific shelf-life information, please refer to the expiration date printed on the product's packaging. The concentration of the active ingredient should not fall below 90% of the labeled concentration during its shelf life.[10]
Experimental Protocols
1. Protocol for Visual Inspection of this compound® Disinfectant
-
Objective: To assess the physical characteristics of the this compound® solution for signs of degradation.
-
Materials:
-
Test sample of this compound® disinfectant
-
A fresh, unopened container of this compound® (as a control)
-
Clear, clean glass beakers or flasks
-
White background (e.g., a sheet of paper)
-
-
Methodology:
-
Place the white background in a well-lit area.
-
Pour a sample of the test this compound® into a clear glass container.
-
Pour a sample from the control container into a separate, identical glass container.
-
Visually compare the color of the test sample to the control sample against the white background. Note any differences in color or hue.
-
Carefully observe the test sample for any signs of cloudiness or precipitated particles. Gently swirl the container and note if any settled particles become suspended.
-
Waft the vapors from the opening of each container towards your nose to compare the odor of the test sample with the control. Do not directly inhale from the container opening. Note any unusual or unexpected odors.
-
Record all observations.
-
2. Protocol for pH Measurement of Diluted this compound® Solution
-
Objective: To determine if the pH of the use-dilution of this compound® is within the expected range.
-
Materials:
-
This compound® disinfectant concentrate
-
Distilled or deionized water
-
Graduated cylinders or volumetric flasks
-
Calibrated pH meter with electrode
-
Standard buffer solutions (pH 4, 7, and 10)
-
Beakers
-
-
Methodology:
-
Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.
-
Prepare a fresh use-dilution of the this compound® disinfectant according to the manufacturer's instructions. Ensure accurate measurement of both the concentrate and the water.
-
Pour a sufficient amount of the diluted solution into a clean beaker to allow for the immersion of the pH electrode.
-
Rinse the pH electrode with distilled water and gently blot dry.
-
Immerse the pH electrode into the diluted this compound® solution.
-
Allow the pH reading to stabilize and then record the value.
-
Compare the measured pH to the product's technical data sheet, if available, or to a freshly prepared solution from a new bottle of concentrate. The pH of the concentrated Professional this compound HOSPITAL BULK DISINFECTANT CLEANER is 10.7.[6]
-
Visualizations
Caption: Troubleshooting workflow for identifying potential this compound® disinfectant degradation.
Caption: Factors influencing the degradation and efficacy of this compound® disinfectant.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. cleanbiotec.com [cleanbiotec.com]
- 3. Factors Influencing Disinfection, Antiseptics and Their Evaluation | Pharmaguideline [pharmaguideline.com]
- 4. Factors Affecting the Efficacy of Disinfection and Sterilization | Infection Control | CDC [cdc.gov]
- 5. bettymills.com [bettymills.com]
- 6. Request Rejected [products.bradyindustries.com]
- 7. rbnainfo.com [rbnainfo.com]
- 8. rbnainfo.com [rbnainfo.com]
- 9. ncceh.ca [ncceh.ca]
- 10. tecolab-global.com [tecolab-global.com]
Technical Support Center: Use of Amphyl and Metal Surface Integrity
Disclaimer: The information provided in this technical support center is for guidance purposes for researchers, scientists, and drug development professionals. Amphyl is a registered disinfectant and is not formulated or intended for the prevention of metal corrosion. Misuse of this product may result in damage to equipment and surfaces.
Frequently Asked Questions (FAQs)
Q1: Can this compound be used to prevent corrosion on metal surfaces in the laboratory?
A1: No. This compound and its variants are EPA-registered disinfectants designed for antimicrobial, virucidal, fungicidal, and tuberculocidal purposes.[1][2][3] Their formulations are not designed for and are not suitable for the general prevention of metal corrosion. Applying these disinfectants to metal surfaces with the primary goal of corrosion inhibition is a misapplication of the product and is strongly discouraged.
Q2: What are the active ingredients in this compound products and are they corrosive?
A2: Different formulations of this compound contain various active ingredients, primarily phenols, such as o-Phenylphenol, 2-Benzyl-4-chlorophenol, and 4-tert-Amylphenol, as well as ethanol and quaternary ammonium compounds.[1][2][3][4] Phenolic compounds, in particular, can be irritating or corrosive to skin and may be incompatible with certain materials.[5][6] For instance, p-tert-Amylphenol is noted to be incompatible with aluminum, copper, and brass alloys.[7] Some formulations also contain ethanol, which can be incompatible with certain plastics and coatings.[3][8]
Q3: Are there any specific applications where an this compound ingredient is used as a corrosion inhibitor?
A3: While this compound itself is a disinfectant, one of its active ingredients, Para-tertiary amylphenol (PTAP), is utilized as a corrosion inhibitor in the specific context of oilfield chemicals.[9] This is a highly specialized industrial application and does not translate to the general-purpose protection of metal surfaces in a laboratory or research setting. The conditions and materials in an oilfield are vastly different from a typical laboratory environment.
Troubleshooting Guide
Issue 1: I applied this compound to a stainless steel/aluminum/copper surface and noticed staining, discoloration, or pitting.
-
Cause: This is a sign of chemical incompatibility. The active ingredients in this compound, such as phenols and alcohols, can react with the surface of certain metals.[7] For example, phenols can be corrosive, and alcohols can damage protective coatings on metals. The product is designed to disinfect, not to be inertly stable on all material types.
-
Solution:
-
Immediately discontinue the use of this compound on the affected surface for any purpose other than specified disinfection protocols.
-
Rinse the surface thoroughly with water, if appropriate for the equipment, to remove any residual disinfectant.
-
Consult the equipment manufacturer's guidelines for cleaning and maintenance.
-
For future needs, distinguish between disinfection and corrosion prevention, and use appropriate, dedicated products for each task.
-
Issue 2: After cleaning my instruments with this compound, I've noticed a decrease in their lifespan or integrity.
-
Cause: Repeated, prolonged exposure to chemical disinfectants not specifically designed for material compatibility can accelerate wear and degradation. While this compound is approved for use on surgical and dental instruments, this is for disinfection, not for long-term immersion or as a protective coating.[1][2] The chemical composition may not be suitable for all types of metal alloys, especially under conditions of repeated application and temperature changes.
-
Solution:
-
Review your instrument cleaning and sterilization protocol. Ensure that the contact time with any disinfectant, including this compound, is limited to the duration specified by the manufacturer for achieving disinfection.
-
Always rinse instruments thoroughly after disinfection, as per the product's instructions for use.
-
For long-term storage and corrosion prevention, use products specifically designed for that purpose, such as vapor corrosion inhibitors (VCIs) or appropriate medical-grade lubricants and protectants.
-
Data and Experimental Protocols
Table 1: Summary of Key Active Ingredients in this compound Formulations
| Active Ingredient | Chemical Name | CAS Number | Primary Function | Notes on Material Compatibility/Corrosivity |
| o-Phenylphenol | 2-phenylphenol | 90-43-7 | Biocide, Disinfectant[10] | Can be irritating to skin.[6] |
| 4-tert-Amylphenol | p-tert-Amylphenol (PTAP) | 80-46-6 | Disinfectant[2] | Causes severe skin burns. Incompatible with aluminum, copper, and brass alloys.[7] Used as a corrosion inhibitor in oilfield chemicals.[9] |
| 2-Benzyl-4-chlorophenol | o-Benzyl-p-chlorophenol | 120-32-1 | Antimicrobial Active[4] | Data on specific metal corrosion is limited, but as a phenol, caution is advised. |
| Ethanol | Ethyl Alcohol | 64-17-5 | Disinfectant, Solvent[3] | Can be incompatible with some plastics, rubbers, and coatings.[11] |
| Quaternary Ammonium Compounds | Alkyl dimethyl benzyl ammonium chloride/saccharinate | Various | Antimicrobial Active[3][12] | Generally more compatible with materials than phenols, but specific formulations should be checked. |
Protocol: Evaluating Material Compatibility (General Guidance)
This is a general protocol for testing the compatibility of any chemical solution with a metal surface. It is not a recommendation to use this compound as a corrosion inhibitor.
-
Coupon Preparation: Obtain small, standardized coupons of the metal alloy (e.g., 316 Stainless Steel, Aluminum 6061). Clean each coupon with a non-reactive solvent like isopropanol and dry completely. Record the initial weight and appearance.
-
Exposure Conditions: Immerse a coupon in the test solution (e.g., a standard use-dilution of this compound) in a sealed container. For comparison, immerse a control coupon in a neutral solution (e.g., deionized water).
-
Accelerated Aging: Place the containers in a controlled environment (e.g., an incubator at 40°C) for a set period (e.g., 24, 48, or 72 hours) to simulate longer-term exposure.
-
Analysis: After exposure, remove the coupons, rinse with deionized water, and dry thoroughly.
-
Visual Inspection: Document any changes in color, surface finish, or the presence of pitting or staining.
-
Gravimetric Analysis: Measure the final weight of the coupons. A significant weight loss indicates corrosion.
Visualizations and Workflows
Caption: Decision workflow for selecting the correct treatment for a metal surface.
Caption: Logical relationship explaining why this compound is unsuitable for corrosion prevention.
References
- 1. pomerix.com [pomerix.com]
- 2. pomerix.com [pomerix.com]
- 3. pomerix.com [pomerix.com]
- 4. Professional this compound® Hospital Bulk Disinfectant Cleaner Concentrate (Discontinued) [rbnainfo.com]
- 5. health.ec.europa.eu [health.ec.europa.eu]
- 6. O-phenylphenol and its sodium and potassium salts: a toxicological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sasoltechdata.com [sasoltechdata.com]
- 8. LYSOL® Brand I.C.™ Disinfectant Spray, 19 oz Aerosol Spray ; | UNIQUE PRODUCTS [cleaning-supplies.com]
- 9. Para Tertiary Amyl Phenol: Uses & Industry Insights [vinatiorganics.com]
- 10. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 11. rbnainfo.com [rbnainfo.com]
- 12. LYSOL® IC™ Quaternary Disinfectant Cleaner - Concentrate [rbnainfo.com]
Technical Support Center: Managing Amphyl® Odor in a Confined Laboratory Space
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and answers to frequently asked questions regarding the management of Amphyl disinfectant odor in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is the chemical nature of this compound and what causes its characteristic strong odor?
This compound is a synthetic phenolic disinfectant.[1] Its distinct, pungent odor is primarily due to its active ingredients, which are phenolic compounds. These often include o-phenylphenol and 4-tert-amylphenol, volatile aromatic organic compounds that readily produce vapors at room temperature.[1][2]
Q2: Are the chemical odors from this compound hazardous to laboratory personnel?
Yes, exposure to the phenolic vapors from this compound can be hazardous. Inhaling these vapors can irritate the nose, throat, and lungs, causing symptoms like coughing and wheezing.[3][4][5] Systemic effects from exposure can include headache, dizziness, nausea, and fatigue.[3][5] Phenol is readily absorbed into the body through the skin and lungs.[3][4] Therefore, minimizing vapor concentration in a confined space is critical for occupational health and safety.
Q3: What are the established occupational exposure limits for the primary components?
Regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have set exposure limits for phenol to protect workers.[6] Adherence to these limits is crucial for maintaining a safe laboratory environment.
| Parameter | Agency | Limit | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 5 ppm (19 mg/m³) | 8-hour time-weighted average (TWA)[5][7] |
| Recommended Exposure Limit (REL) | NIOSH | 5 ppm (19 mg/m³) | 10-hour TWA[5][7] |
| Ceiling Limit | NIOSH | 15.6 ppm (60 mg/m³) | Not to be exceeded during any 15-minute work period[5] |
| Immediately Dangerous to Life or Health (IDLH) | NIOSH | 250 ppm | The level at which a worker could suffer immediate or irreversible health effects[7] |
Table 1: Summary of Occupational Exposure Limits for Phenol.
Troubleshooting Guide for this compound® Odor Issues
This section addresses specific odor problems that may arise during laboratory experiments and disinfection procedures.
Problem: A persistent, strong this compound odor is noticeable immediately after disinfecting surfaces.
-
Solution: This indicates that the concentration of phenolic vapors in the air is too high. The primary cause is often inadequate ventilation. Laboratory air should be continuously replaced to prevent the buildup of toxic substances.[8] Review and implement the engineering and administrative controls outlined below.
Problem: The this compound odor lingers for hours or days, even when not in use.
-
Solution: This suggests that the phenolic compounds have either been spilled and not properly cleaned or have been absorbed by porous materials in the lab.
-
Inspect for Spills: Thoroughly check benchtops, floors, and inside storage cabinets for any spills or residue.[9]
-
Review Cleaning Procedures: Ensure that cleaning protocols involve removing the disinfectant residue after the required contact time. Use a detergent and water solution followed by a rinse to remove any remaining film.[10][11]
-
Check Storage: Store this compound in a cool, well-ventilated area in a tightly sealed container.[12] Poorly sealed containers can be a significant source of fugitive emissions.
-
Problem: Odor is strongest inside the chemical storage cabinet.
-
Solution: The ventilation within the storage cabinet may be insufficient. According to some standards, a chemical storage cabinet should have an airflow rate capable of circulating its internal volume at least 10 times per hour.[9] If the cabinet has filters, such as activated carbon, they may be saturated and require replacement.[9]
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for identifying and mitigating the source of this compound odor in the laboratory.
Caption: Troubleshooting workflow for addressing this compound odor.
Experimental Protocols & Control Measures
Effective odor management relies on a hierarchy of controls, prioritizing engineering solutions over procedural changes and personal protective equipment (PPE).
Hierarchy of Odor Control
Caption: Hierarchy of controls for managing laboratory hazards.
1. Engineering Controls (Most Effective)
-
General Ventilation: The laboratory's HVAC system is the first line of defense. It should provide a continuous source of fresh air and exhaust contaminated air to the exterior.[8] Airflow should be directed from non-laboratory areas into the lab.[8]
| Ventilation Parameter | Guideline/Standard | Source |
| General Laboratory Air Changes per Hour (ACH) | 4-12 ACH is typically adequate when local exhaust is also used. | OSHA[8][13] |
| Recommended ACH for Chemical Labs | 8-10 ACH, with capacity for up to 12 ACH for high-use areas. | EH&S Guidelines[14] |
| Unoccupied Laboratory ACH (Minimum) | 4 ACH | NFPA 45[13][14] |
Table 2: Recommended Laboratory Ventilation Rates for Odor and Chemical Vapor Control.
-
Local Exhaust Ventilation (LEV): Use a chemical fume hood when preparing this compound solutions or cleaning equipment to capture vapors at the source.[8] For smaller, targeted tasks, a snorkel exhaust can be effective.
-
Air Purification: Supplement HVAC systems with air purifiers equipped with activated carbon (charcoal) filters. Activated carbon is highly effective at adsorbing organic odor molecules like phenols through physical and chemical interactions on its vast porous surface.[15][16][17]
2. Administrative Controls
-
Standard Operating Procedures (SOPs): Develop and enforce clear SOPs for the dilution, use, and disposal of this compound. Always use the correct dilution as specified by the manufacturer; concentrated solutions produce more odor.
-
Spill Management: Clean up spills immediately using appropriate procedures and PPE.
-
Surface Cleaning: After the required disinfectant contact time, thoroughly clean the surface with a detergent and water to remove residual phenolic compounds that can continue to off-gas.[11]
3. Personal Protective Equipment (PPE) (Least Effective)
-
Respiratory Protection: If engineering and administrative controls are insufficient to reduce vapor concentrations to safe levels, appropriate respiratory protection is mandatory.
-
Gloves and Eye Protection: Always wear rubber or butyl rubber gloves and chemical splash goggles or a face shield when handling this compound concentrate to prevent skin and eye irritation or burns.[3][19][20]
Protocol: Qualitative Assessment of Activated Carbon Efficacy
This protocol provides a method to quickly assess the effectiveness of activated carbon for reducing this compound odor in a semi-enclosed space.
Objective: To determine if an activated carbon filter or pouch can noticeably reduce the concentration of this compound odor within a controlled environment.
Materials:
-
Two identical large, sealable glass or plastic containers (e.g., desiccators or large bell jars).
-
A small, open beaker or petri dish.
-
A prepared 1% solution of this compound.
-
Activated carbon (can be a commercially available filter, pouch, or loose granules).
-
Personal Protective Equipment (gloves, goggles).
Methodology:
-
Preparation (Control): In a chemical fume hood, place the small open beaker inside the first sealable container. Pipette 5 mL of the 1% this compound solution into the beaker. Seal the container. This will be your "Control" setup.
-
Preparation (Test): Place the second open beaker inside the second sealable container. Pipette 5 mL of the 1% this compound solution into this beaker. Place a significant amount of the activated carbon (e.g., a 100g pouch or a filter pad) next to the beaker. Seal the container. This is your "Test" setup.
-
Incubation: Allow both containers to sit undisturbed in the fume hood at room temperature for a set period (e.g., 2 hours).
-
Qualitative Assessment: a. After the incubation period, briefly and carefully unseal the "Control" container and, using proper wafting technique, note the intensity of the phenolic odor. Do not directly inhale from the container. b. Reseal the "Control" container. c. Repeat the process for the "Test" container, noting any difference in odor intensity compared to the control.
References
- 1. syracusecityschools.com [syracusecityschools.com]
- 2. 4-tert-amyl phenol, 80-46-6 [thegoodscentscompany.com]
- 3. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. gov.uk [gov.uk]
- 5. nj.gov [nj.gov]
- 6. gas-sensing.com [gas-sensing.com]
- 7. Phenol - IDLH | NIOSH | CDC [cdc.gov]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Blog | JeioTech manufacturer of Lab Companion [jeiotech.com]
- 10. Laboratory Cleaning & Disinfection Precautions [ors.od.nih.gov]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. fishersci.com [fishersci.com]
- 13. aircuity.com [aircuity.com]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cleanfax.com [cleanfax.com]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenol [cdc.gov]
- 19. Request Rejected [products.bradyindustries.com]
- 20. bettymills.com [bettymills.com]
Technical Support Center: Accidental Mixing of Amphyl Disinfectant
This guide provides crucial safety information and standardized procedures for laboratory personnel who encounter an accidental mixture of Amphyl with other chemical agents. Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive components?
This compound is a brand of broad-spectrum phenolic disinfectant. The primary active ingredients in many formulations are o-phenylphenol and o-benzyl-p-chlorophenol .[1][2][3] Some formulations are alkaline due to the presence of potassium hydroxide (KOH) , a strong base.[1][2] These components are responsible for its antimicrobial properties but also dictate its chemical incompatibilities.
Q2: What are the immediate dangers of mixing this compound with other chemicals?
Mixing this compound with incompatible chemicals can lead to several hazardous situations, including:
-
Violent Reactions: Vigorous reaction with acids can cause spattering and generate excessive heat.[4]
-
Toxic Gas Emission: Mixing with certain substances, like bleach (hypochlorite), can release toxic gases such as chlorine.
-
Flammable Gas Production: If the this compound formulation contains potassium hydroxide, contact with metals like aluminum, zinc, tin, or lead can produce flammable and explosive hydrogen gas.[5]
-
Reduced Efficacy: Mixing can neutralize the active ingredients, rendering the disinfectant ineffective.
Q3: I've accidentally mixed this compound with another chemical. What is the first thing I should do?
Your immediate actions should prioritize safety:
-
Alert Personnel: Immediately notify everyone in the vicinity of the spill.[6][7]
-
Assess the Situation: Quickly assess the scale of the spill and the identity of the mixed chemical, if known. If the spill is large, involves highly toxic substances, or poses a fire hazard, evacuate the area immediately and call emergency services.[8]
-
Ventilate the Area: If it is safe to do so, increase ventilation by opening a fume hood sash. Avoid using fans that could spread vapors into other areas.[7]
-
Consult the SDS: If possible, consult the Safety Data Sheets (SDS) for both this compound and the chemical it was mixed with to understand the specific hazards.
Q4: What Personal Protective Equipment (PPE) is required for cleaning up a spill involving this compound?
Appropriate PPE is critical.[9] At a minimum, you should wear:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a significant splash risk.[9][10]
-
Gloves: Wear chemical-resistant gloves. For phenolic compounds, neoprene or butyl rubber gloves are recommended. If only nitrile gloves are available, double-gloving is advised, and gloves should be changed immediately upon contamination.[11][12]
-
Protective Clothing: A long-sleeved lab coat is essential. For larger spills, a chemical-resistant apron or overalls should be worn.[9][11]
-
Footwear: Closed-toe shoes are required.
Chemical Incompatibility Data
The following table summarizes the known and potential hazards of mixing this compound (assumed to be a phenolic disinfectant containing potassium hydroxide) with various classes of laboratory chemicals.
| Incompatible Chemical Class | Potential Hazards | Severity | Recommended Action |
| Strong Acids (e.g., Hydrochloric Acid, Sulfuric Acid, Nitric Acid) | Violent exothermic reaction, spattering, release of acidic vapors.[4][5] | High | Do Not Attempt to Neutralize Directly. Follow the specific spill protocol for acid mixtures. |
| Oxidizing Agents (e.g., Bleach, Hydrogen Peroxide, Permanganates) | Can release toxic chlorine gas (with bleach).[13][14] May cause a vigorous, heat-generating reaction. The reaction can be unpredictable. | High | Evacuate if toxic gas is suspected. Follow the specific spill protocol for oxidizer mixtures. |
| Aldehydes (e.g., Formaldehyde, Glutaraldehyde) | May initiate or catalyze violent polymerization reactions. | Medium | Avoid mixing. If mixed, treat as a hazardous chemical spill and prevent exposure to vapors. |
| Metals (e.g., Aluminum, Zinc, Tin, Lead) | (If this compound is alkaline) Corrosive reaction producing flammable hydrogen gas.[5] | Medium | Eliminate all ignition sources. Follow the specific spill protocol. |
| Organic Solvents (e.g., Ethanol, Acetone, Acetonitrile) | May increase the solubility and skin-penetrating ability of phenolic compounds. Some mixtures may be flammable. | Low-Medium | Eliminate ignition sources. Ensure adequate ventilation. Follow general spill cleanup protocol. |
Troubleshooting and Experimental Protocols
These protocols provide step-by-step methodologies for managing spills involving this compound mixed with specific chemical types. Always perform these actions with appropriate PPE.
Protocol 1: this compound Mixed with a Strong Acid
-
Control the Spill: Create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite. Work from the outside in to prevent the spill from spreading.[6][7]
-
Do Not Use Bicarbonate Directly: Do not apply sodium bicarbonate directly to the this compound-acid mixture, as the rapid neutralization can be violent and cause splashing.
-
Absorb the Mixture: Liberally apply the inert absorbent material over the entire spill until all liquid is absorbed.[7]
-
Collect Residue: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15] Use non-sparking tools if flammable vapors may be present.
-
Decontaminate: Wipe the spill area with a cloth soaked in a mild detergent and water solution.[7]
-
Dispose: Seal and label the waste container appropriately and arrange for disposal through your institution's environmental health and safety (EHS) office.[8]
Protocol 2: this compound Mixed with an Oxidizing Agent (e.g., Bleach)
-
Assess for Gas Release: If bleach was the agent mixed, be alert for the sharp smell of chlorine gas. If detected, evacuate the area immediately and notify EHS.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: Use an absorbent material that is non-reactive with oxidizers. Do not use paper towels or other combustible materials. Cat litter (clay-based) or vermiculite are suitable choices.[7]
-
Collect Residue: Gently sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[16]
-
Decontaminate: Clean the area thoroughly with water. Avoid using organic solvents for cleanup.
-
Dispose: Seal the waste container and manage it as hazardous waste through your EHS department.
Protocol 3: General Cleanup for Other Mixtures
-
Containment: Surround the spill with a chemical-absorbent dike or pads to prevent it from spreading.[17]
-
Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents), working from the edges toward the center.[7][18]
-
Collection: Once the liquid is fully absorbed, use a scoop or dustpan to carefully transfer the material into a heavy-duty plastic bag or a designated waste container.[6][16]
-
Final Decontamination: Clean the spill surface with soap and water or an appropriate detergent solution to remove any remaining residue.[6][19]
-
Waste Disposal: Seal the waste bag or container, label it clearly as "Spill Debris" with the names of the involved chemicals, and contact your EHS office for pickup and proper disposal.[8]
Visual Workflow and Logic Diagrams
The following diagrams illustrate the decision-making process and key relationships in handling an accidental this compound mixture.
Caption: Emergency response workflow for an accidental this compound mixture.
Caption: Key hazardous reactions from mixing this compound with incompatible chemicals.
References
- 1. Professional this compound® Hospital Bulk Disinfectant Cleaner Concentrate (Discontinued) [rbnainfo.com]
- 2. Request Rejected [products.bradyindustries.com]
- 3. medline.com [medline.com]
- 4. What is the mechanism of Potassium hydroxide? [synapse.patsnap.com]
- 5. POTASSIUM HYDROXIDE, SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemkleancorp.com [chemkleancorp.com]
- 7. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 10. bettymills.com [bettymills.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.wwu.edu [ehs.wwu.edu]
- 13. turi.org [turi.org]
- 14. Dangers of Mixing Bleach with Cleaners | Washington State Department of Health [doh.wa.gov]
- 15. ehs.wisc.edu [ehs.wisc.edu]
- 16. egr.msu.edu [egr.msu.edu]
- 17. utsc.utoronto.ca [utsc.utoronto.ca]
- 18. Product Information Report [apps.cdpr.ca.gov]
- 19. chimia.ch [chimia.ch]
Personal protective equipment for handling Amphyl concentrate
This guide provides essential safety information and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amphyl® concentrate. Adherence to these guidelines is critical to ensure personal safety and prevent laboratory contamination.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound® concentrate?
A1: this compound® concentrate is a corrosive substance that can cause significant eye damage and skin irritation.[1] The active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol, are potent disinfectants that require careful handling to avoid chemical burns and irritation.[1] Ingestion is harmful.[1]
Q2: What is the mandatory personal protective equipment (PPE) for handling this compound® concentrate?
A2: Due to its corrosive nature, specific PPE is required to handle this compound® concentrate safely. This includes eye and face protection, as well as skin protection. For routine handling of the concentrate, the minimum required PPE is a pair of rubber gloves and either goggles or a face shield.[1]
Q3: Are there situations that require more extensive PPE?
A3: Yes, in the event of a large spill or when responding to a fire involving this compound® concentrate, more comprehensive protection is necessary. Emergency responders should wear a self-contained breathing apparatus (SCBA) to avoid inhaling potentially harmful vapors.[1] Impermeable gloves and protective clothing are also recommended in these situations to prevent any skin contact.[1]
Q4: What should I do if this compound® concentrate comes into contact with my eyes or skin?
A4: In case of eye contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. If skin contact occurs, wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation persists, seek medical advice.
Q5: How should this compound® concentrate be stored?
A5: Store this compound® concentrate in its original container in a secure area that is inaccessible to unauthorized personnel, children, and pets.[1] Ensure the container is kept tightly closed when not in use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin irritation after handling | Inadequate glove protection or accidental splash. | Ensure gloves are rated for handling corrosive materials and are inspected for tears or holes before use. Always wear a lab coat to protect your arms. |
| Eye irritation despite wearing safety glasses | Splash reaching the eyes from the side or top. | Use of chemical splash goggles or a full-face shield is recommended for maximum protection.[1] |
| Strong odor or respiratory irritation | Inadequate ventilation when preparing solutions or cleaning spills. | Work in a well-ventilated area or under a chemical fume hood, especially when handling larger quantities or dealing with spills. |
Personal Protective Equipment (PPE) Summary
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Routine Handling/Dilution | Goggles or Face Shield[1] | Rubber/Impermeable Gloves[1] | Not generally required with adequate ventilation[1] | Lab Coat |
| Large Spills/Emergency Response | Full Face Shield[1] | Impermeable Gloves[1] | Self-Contained Breathing Apparatus (SCBA)[1] | Impermeable Clothing and Footwear |
Experimental Protocols
Standard Dilution Protocol for this compound® Concentrate
-
Preparation : Don the appropriate PPE as outlined in the table above for routine handling.
-
Ventilation : Ensure you are working in a well-ventilated area or under a chemical fume hood.
-
Measurement : Carefully measure the required volume of this compound® concentrate using appropriate laboratory glassware (e.g., graduated cylinder).
-
Dilution : Slowly add the concentrate to the appropriate volume of water (not the other way around) to achieve the desired working concentration.
-
Mixing : Gently stir the solution to ensure it is thoroughly mixed.
-
Labeling : Clearly label the diluted solution with the contents, concentration, and date of preparation.
-
Storage : Store the diluted solution in a properly sealed and labeled container.
Logical Relationship for PPE Selection
Caption: PPE selection flowchart for this compound® concentrate.
References
Validation & Comparative
A Head-to-Head Battle for a Sterile Environment: Amphyl vs. Bleach for Laboratory Surface Disinfection
A comprehensive guide for researchers, scientists, and drug development professionals on the selection of appropriate surface disinfectants. This report provides a detailed comparison of Amphyl, a phenolic-based disinfectant, and bleach (sodium hypochlorite), supported by experimental data and standardized protocols.
In the meticulous and controlled environment of a laboratory, the choice of a surface disinfectant is a critical decision that directly impacts the integrity of experimental data and the safety of personnel. Among the myriad of available options, this compound, a brand synonymous with phenolic disinfectants, and bleach, a universally recognized chlorine-based solution, are two of the most commonly employed agents. This guide offers an in-depth, objective comparison of their performance, mechanisms of action, and practical considerations to aid laboratories in making an informed choice for their specific needs.
At a Glance: this compound vs. Bleach
| Feature | This compound (Phenolic Compounds) | Bleach (Sodium Hypochlorite) |
| Active Ingredient(s) | o-Phenylphenol, o-Benzyl-p-chlorophenol | Sodium Hypochlorite (NaOCl) |
| Mechanism of Action | Disrupts cell walls, denatures proteins and enzymes | Oxidation of cellular components, protein denaturation, DNA/RNA damage |
| Antimicrobial Spectrum | Bactericidal, Virucidal (enveloped viruses), Fungicidal, Tuberculocidal | Bactericidal, Virucidal (enveloped & non-enveloped), Fungicidal, Sporicidal (at high concentrations) |
| Efficacy in Organic Load | Generally maintains efficacy | Significantly reduced efficacy |
| Material Compatibility | Can be corrosive to some plastics and rubber with prolonged contact | Corrosive to metals, can damage certain plastics and fabrics |
| Stability of Solution | Relatively stable | Diluted solutions are unstable and should be prepared fresh daily |
| Safety Profile | Can be a skin and respiratory irritant; toxic | Skin and eye irritant; releases toxic chlorine gas when mixed with acids or ammonia |
Unveiling the Mechanisms of Action
The antimicrobial efficacy of this compound and bleach stems from their distinct chemical properties and their interactions with microbial cells.
Phenolic compounds, the active ingredients in many this compound formulations, exert their disinfectant properties by disrupting microbial cells. At lower concentrations, they damage cell membranes, leading to the leakage of intracellular contents. At higher concentrations, they penetrate the cell and denature essential proteins and enzymes, leading to cell death.
Bleach, or sodium hypochlorite, is a potent oxidizing agent. Its primary mode of action involves the irreversible oxidation of sulfhydryl groups in microbial enzymes, leading to their inactivation. Hypochlorous acid, formed when sodium hypochlorite dissolves in water, is a key player in this process. It can also lead to the denaturation of proteins and damage to nucleic acids (DNA and RNA).
Efficacy Under the Microscope: A Data-Driven Comparison
The true measure of a disinfectant lies in its ability to eliminate a broad spectrum of microorganisms under realistic laboratory conditions. The following tables summarize available data on the bactericidal, virucidal, fungicidal, and sporicidal activity of phenolic compounds and sodium hypochlorite.
Table 1: Bactericidal Efficacy
| Organism | Phenolic Compounds | Sodium Hypochlorite (Bleach) | Contact Time | Organic Load |
| Staphylococcus aureus | >5-log reduction[1] | >5-log reduction[1] | 5 minutes | Plasma (simulated) |
| Pseudomonas aeruginosa | >5-log reduction[1] | >5-log reduction[1] | 5 minutes | Plasma (simulated) |
| Escherichia coli | >5-log reduction[1] | >5-log reduction[1] | 5 minutes | Plasma (simulated) |
Table 2: Virucidal Efficacy
| Virus | Phenolic Compounds | Sodium Hypochlorite (Bleach) | Contact Time | Notes |
| Enveloped Viruses (e.g., Influenza, Herpes Simplex) | Effective | Effective | 1-10 minutes | Generally susceptible to most disinfectants. |
| Non-enveloped Viruses (e.g., Poliovirus, Adenovirus) | Less effective | Effective | 10 minutes | Bleach is generally more effective against non-enveloped viruses. |
Table 3: Fungicidal Efficacy
| Organism | Phenolic Compounds | Sodium Hypochlorite (Bleach) | Contact Time |
| Candida albicans | Effective | Effective | 5-10 minutes |
| Aspergillus brasiliensis | Effective | Effective | 10-20 minutes |
Table 4: Sporicidal Efficacy
| Organism | Phenolic Compounds | Sodium Hypochlorite (Bleach) | Contact Time |
| Bacillus subtilis spores | Limited to no activity | Effective at higher concentrations (≥5,000 ppm) | ≥10 minutes |
| Clostridium difficile spores | Limited to no activity | Effective at higher concentrations (≥5,000 ppm) | ≥10 minutes |
Experimental Protocols: Ensuring Valid Comparisons
The efficacy data presented is derived from standardized testing methodologies designed to ensure the reproducibility and reliability of results. A generalized workflow for surface disinfectant efficacy testing is outlined below.
Key Methodologies:
-
AOAC Use-Dilution Test: This is a carrier-based method where stainless steel cylinders are inoculated with a test microorganism, dried, and then immersed in the disinfectant solution for a specified contact time. The carriers are then transferred to a growth medium to determine if any viable microorganisms remain.
-
ASTM E1153 - Standard Test Method for Efficacy of Sanitizers Recommended for Inanimate, Non-Food Contact Surfaces: This quantitative method involves inoculating a hard, non-porous surface with a known concentration of microorganisms. The disinfectant is applied for a specific contact time, and then the surviving microorganisms are recovered and enumerated to calculate the log reduction.
-
Suspension Tests: In these tests, a known concentration of microorganisms is suspended in a solution of the disinfectant for a specified time. The disinfectant is then neutralized, and the number of surviving microorganisms is determined. This method is useful for assessing the intrinsic antimicrobial activity of a disinfectant.
Practical Considerations for Laboratory Use
Beyond antimicrobial efficacy, several practical factors influence the choice of a laboratory disinfectant.
Table 5: Practical Considerations
| Factor | This compound (Phenolic Compounds) | Bleach (Sodium Hypochlorite) |
| Recommended Concentration | Varies by product (typically 1-2% solution) | 1:10 dilution (approx. 5000-6000 ppm) for general use; 1:100 for routine cleaning |
| Recommended Contact Time | 10-20 minutes | 10 minutes |
| Effect of Organic Matter | Less affected, retains more activity in the presence of soil. | Significantly inactivated by organic matter; pre-cleaning is crucial.[1] |
| Material Compatibility | Can cause crazing or hardening of some plastics and rubber over time. | Highly corrosive to metals, especially stainless steel.[2] Can bleach fabrics and damage some surfaces. |
| Stability | Diluted solutions are generally stable for extended periods. | Diluted solutions are unstable and should be prepared fresh daily for optimal efficacy.[2] |
Safety First: A Profile of Potential Hazards
Both this compound and bleach require careful handling to ensure laboratory safety.
Table 6: Safety Profile
| Hazard | This compound (Phenolic Compounds) | Bleach (Sodium Hypochlorite) |
| Personal Protective Equipment (PPE) | Gloves, eye protection, lab coat | Gloves, eye protection, lab coat |
| Inhalation Hazard | Vapors can be irritating to the respiratory tract. | Vapors are irritating. Mixing with acid releases toxic chlorine gas. Mixing with ammonia produces toxic chloramine gas. |
| Skin Contact | Can cause skin irritation and dermatitis with prolonged contact. | Can cause skin irritation and burns. |
| Disposal | Follow local regulations for chemical waste. | Can typically be neutralized and disposed of down the drain with copious amounts of water, but check local regulations. |
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and bleach for laboratory surface disinfection is not a one-size-fits-all decision. It requires a careful assessment of the specific application, the types of microorganisms of concern, the surfaces to be disinfected, and the safety protocols in place.
-
Bleach (Sodium Hypochlorite) stands out for its broad-spectrum antimicrobial activity, including its effectiveness against non-enveloped viruses and bacterial spores at appropriate concentrations. Its affordability and rapid action make it a staple in many laboratories. However, its corrosiveness, instability when diluted, and significant inactivation by organic matter are notable drawbacks that necessitate meticulous use protocols, including thorough pre-cleaning of surfaces.
-
This compound (Phenolic Compounds) offers the significant advantage of retaining its efficacy in the presence of organic soil, making it a more robust option for disinfecting surfaces that may not be perfectly clean. It has a broad range of bactericidal, fungicidal, and virucidal (against enveloped viruses) activity. However, its limited sporicidal activity and potential for material incompatibility with certain plastics and rubbers are important considerations.
For routine disinfection of clean surfaces where a broad spectrum of activity, including against non-enveloped viruses and spores, is paramount, a freshly prepared bleach solution is a highly effective and economical choice. For applications where organic load is a concern or when disinfecting surfaces sensitive to the corrosive nature of bleach, a phenolic-based disinfectant like this compound presents a reliable alternative.
Ultimately, adherence to manufacturer's instructions for concentration and contact time, coupled with a thorough understanding of the properties of each disinfectant, is essential for maintaining a safe and contamination-free laboratory environment.
References
A Comparative Analysis of Amphyl and Quaternary Ammonium Compounds for Disinfection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Amphyl, a brand of phenolic-based disinfectants, and quaternary ammonium compounds (QACs), a broad class of disinfectants. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate disinfectant for their specific applications, based on efficacy, mechanism of action, and established testing protocols.
Introduction to Disinfectants: this compound and Quaternary Ammonium Compounds
This compound is a brand of disinfectants that has historically used phenolic compounds as its primary active ingredients. Common phenolic compounds found in this compound formulations include o-phenylphenol, o-benzyl-p-chlorophenol, and 4-tert-Amylphenol.[1][2] It is important to note that some products under the this compound brand name may contain other active ingredients, including quaternary ammonium compounds.[3] Phenolic disinfectants are known for their broad-spectrum antimicrobial activity.[4]
Quaternary Ammonium Compounds (QACs or "quats") are a large and diverse group of cationic surfactants that are widely used as disinfectants in various settings, from household cleaners to healthcare environments.[5][6] Their chemical structure typically includes a positively charged nitrogen atom bonded to four alkyl or aryl groups.[6] Common QACs used in disinfectants include benzalkonium chloride and didecyldimethylammonium chloride.[5][6]
Performance Comparison: Efficacy Data
The following tables summarize available quantitative data on the efficacy of phenolic compounds (representative of traditional this compound formulations) and various quaternary ammonium compounds against a range of microorganisms. It is crucial to consider that efficacy can be influenced by factors such as the specific formulation, concentration, contact time, temperature, and the presence of organic matter. The data presented here is collated from various studies and is intended for comparative purposes.
Table 1: Bactericidal Efficacy
| Disinfectant Type | Active Ingredient(s) | Test Organism | Concentration | Contact Time | Log Reduction | Surface Type | Source(s) |
| Phenolic | 20% o-phenylphenol (fumigant) | Pseudomonas aeruginosa | 20% | 15 hours | > 5.0 | Not specified | [1][7] |
| Phenolic | 20% o-phenylphenol (fumigant) | Enterococcus hirae | 20% | 15 hours | > 5.0 | Not specified | [1][7] |
| Phenolic | Phenol-based disinfectant | Various bacteria | Manufacturer's recommendation | Not specified | Variable | Rough and Smooth | [8] |
| QAC | Next-generation QAC (Decon7) | Staphylococcus spp. (biofilm) | 5-10% | 1 minute | ~4.0 - 5.0 | Microplate | [2][9] |
| QAC | Next-generation QAC (Decon7) | Pseudomonas spp. (biofilm) | 5-10% | 1 minute | ~4.0 - 5.0 | Microplate | [2][9] |
| QAC | Third-generation QAC (DesNet) | Various bacteria | Manufacturer's recommendation | Not specified | 100% kill | Rough and Smooth | [8] |
| QAC | Benzalkonium chloride-based (Hi-giene) | Various bacteria | Manufacturer's recommendation | Not specified | Variable | Rough and Smooth | [8] |
Table 2: Fungicidal Efficacy
| Disinfectant Type | Active Ingredient(s) | Test Organism | Concentration | Contact Time | Log Reduction | Source(s) |
| Phenolic | 20% o-phenylphenol (fumigant) | Trichophyton mentagrophytes | 20% | 15 hours | 4.0 | [10][11] |
| Phenolic | 20% o-phenylphenol (fumigant) | Candida albicans | 20% | 15 hours | 4.0 | [10][11] |
| Phenolic | 20% o-phenylphenol (fumigant) | Aspergillus niger | 20% | 15 hours | 4.0 | [10][11] |
| Phenolic | Phenol | Candida species | 5% | < 1 hour | Effective | [12] |
| QAC | Benzalkonium chloride | Candida species | 0.5% | Rapid | Effective | [12] |
| QAC | Cetrimide | Candida species | 0.5% | Rapid | Effective | [12] |
| QAC | Benzalkonium chloride | Aspergillus ochraceus | 0.5% | - | Ineffective | [12] |
Table 3: Virucidal Efficacy
| Disinfectant Type | Active Ingredient(s) | Test Virus | Efficacy | Source(s) |
| Phenolic | Phenolic compounds | Enveloped viruses | Effective | [4] |
| Phenolic | Phenolic compounds | Non-enveloped viruses | Not effective | [4] |
| QAC | Newer generation QACs | Feline herpesvirus (enveloped) | Two of four tested were effective | [13] |
| QAC | Newer generation QACs | Feline calicivirus (non-enveloped) | None of the four tested were effective | [13] |
| QAC | Newer generation QACs | Canine parvovirus (non-enveloped) | Not significantly effective | [13] |
Mechanisms of Action
The fundamental difference in the mode of action between phenolic compounds and QACs lies in their primary targets within the microbial cell.
Phenolic Compounds: These disinfectants act by denaturing and precipitating proteins, rendering them non-functional.[14] They also disrupt the cell wall and cell membrane, leading to the leakage of intracellular components and eventual cell death.[15]
Quaternary Ammonium Compounds: QACs are cationic surfactants that interact with the negatively charged components of the microbial cell membrane, such as phospholipids. This interaction disrupts the membrane's integrity, leading to the loss of essential cellular contents and ultimately, cell lysis.[5]
Caption: Mechanisms of action for phenolic compounds and QACs.
Experimental Protocols for Efficacy Testing
The evaluation of disinfectant efficacy is standardized through various testing protocols. Two commonly employed methods are the suspension test and the carrier test.
Quantitative Suspension Test (e.g., EN 1276)
This test assesses the bactericidal activity of a disinfectant in a liquid suspension. A known concentration of the test microorganism is exposed to the disinfectant for a specified contact time. The action of the disinfectant is then neutralized, and the surviving microorganisms are enumerated to determine the log reduction.
Caption: A simplified workflow for a quantitative suspension test.
Carrier Test (e.g., AOAC Use-Dilution Test)
The carrier test simulates the use of a disinfectant on a hard, non-porous surface. In this method, a carrier (typically a small stainless steel cylinder) is inoculated with the test microorganism and dried. The contaminated carrier is then immersed in the disinfectant solution for a specific contact time. After exposure, the carrier is transferred to a growth medium to determine if any viable microorganisms remain.
Detailed Protocol: AOAC Use-Dilution Test
-
Carrier Preparation: Stainless steel penicylinders are cleaned and sterilized.
-
Inoculation: Carriers are immersed in a broth culture of the test organism (e.g., Staphylococcus aureus, Salmonella enterica, Pseudomonas aeruginosa) and then drained.[3]
-
Drying: The inoculated carriers are dried in an incubator to fix the bacteria to the surface.
-
Disinfectant Exposure: The dried, contaminated carriers are individually placed in a tube containing the disinfectant at its use-dilution for a specified contact time (often 10 minutes).[7]
-
Neutralization and Culture: After the contact time, each carrier is transferred to a tube of growth medium containing a neutralizer that inactivates the disinfectant.
-
Incubation and Observation: The tubes are incubated, and then observed for turbidity (cloudiness), which indicates bacterial growth. The number of tubes showing growth out of the total number tested (typically 60) determines if the disinfectant passes or fails the test.[3]
Summary and Conclusion
Both phenolic disinfectants, such as those traditionally found in this compound products, and quaternary ammonium compounds are effective antimicrobial agents with distinct mechanisms of action.
-
Phenolic compounds demonstrate broad-spectrum efficacy, including against mycobacteria, and maintain their activity in the presence of organic matter.[4] However, they can be corrosive and leave a residual film.[4]
-
Quaternary ammonium compounds are generally less toxic and have good cleaning properties. Their efficacy can be reduced by organic matter and soap residues. Newer generation QACs have shown improved performance, particularly against biofilms.[2][9]
The selection of an appropriate disinfectant should be based on a thorough evaluation of the target microorganisms, the nature of the surfaces to be disinfected, and the specific experimental or environmental conditions. The quantitative data and standardized protocols presented in this guide offer a foundation for making an informed decision. It is always recommended to consult the manufacturer's instructions and to validate the chosen disinfectant's efficacy under the specific conditions of use.
References
- 1. [PDF] Bactericidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient Against Pseudomonas Aeruginosa and Enterococcus Hirae | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ascquality.org [ascquality.org]
- 5. Highly Effective Biocides against Pseudomonas aeruginosa Reveal New Mechanistic Insights Across Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger | Semantic Scholar [semanticscholar.org]
- 12. Fungicidal activities of commonly used disinfectants and antifungal pharmaceutical spray preparations against clinical strains of Aspergillus and Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Virucidal efficacy of the newer quaternary ammonium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. mwiah.com [mwiah.com]
A Comparative Analysis of the Efficacy of Amphyl and 70% Ethanol as Disinfectants
In the realm of disinfection, both phenolic compounds and alcohols are mainstays in research and clinical settings for maintaining aseptic environments. This guide provides a detailed comparison of the efficacy of Amphyl, a phenolic disinfectant, and 70% ethanol, focusing on their performance against a range of microorganisms, their mechanisms of action, and standardized testing protocols.
Executive Summary
This compound, a broad-spectrum disinfectant, leverages the antimicrobial properties of its active ingredients, o-phenylphenol and o-benzyl-p-chlorophenol. Its efficacy stems from the disruption of microbial cell walls, precipitation of proteins, and inactivation of essential enzymes. In contrast, 70% ethanol, a widely used antiseptic and disinfectant, primarily functions by denaturing proteins, a process that is critically dependent on the presence of water.[1] While both disinfectants exhibit broad antimicrobial activity, their effectiveness against specific microorganisms and in the presence of organic matter can vary.
Data Presentation: A Quantitative Comparison
The following table summarizes the available data on the disinfectant properties of this compound and 70% ethanol. It is important to note that direct, side-by-side comparative studies with identical methodologies are limited. The data presented is a synthesis of information from various sources and should be interpreted with this in mind.
| Characteristic | This compound (Phenolic Compound) | 70% Ethanol |
| Active Ingredients | o-Phenylphenol, o-Benzyl-p-chlorophenol | Ethanol (70% v/v) |
| Mechanism of Action | Disrupts cell wall and membrane, precipitates proteins, inactivates enzymes | Denatures proteins[1] |
| Bactericidal Activity | Generally high against both Gram-positive and Gram-negative bacteria. | Rapidly bactericidal against vegetative forms of bacteria.[2] |
| Virucidal Activity | Effective against enveloped viruses. | Potent against lipophilic (enveloped) viruses and many hydrophilic (non-enveloped) viruses.[2] |
| Fungicidal Activity | Generally effective. | Effective against many fungi.[3] |
| Sporicidal Activity | Not sporicidal. | Not sporicidal.[2] |
| Contact Time | Varies by microorganism and concentration, typically requires several minutes. | Rapid action, often within seconds to minutes for vegetative bacteria.[2] |
| Effect of Organic Load | Retains more activity in the presence of organic matter compared to some other disinfectants. | Efficacy can be reduced in the presence of organic matter. |
Mechanisms of Action
The antimicrobial activity of a disinfectant is dictated by its chemical structure and its interaction with microbial cells. This compound and 70% ethanol employ distinct mechanisms to achieve disinfection.
This compound: A Multi-Pronged Attack
The phenolic compounds in this compound, o-phenylphenol and o-benzyl-p-chlorophenol, exert their antimicrobial effects through a multi-targeted approach. At high concentrations, they act as a protoplasmic poison, penetrating the cell wall and causing the precipitation of cellular proteins. At lower concentrations, they cause leakage of essential metabolites by damaging the cell membrane and inactivate key enzyme systems.
References
Comparative Analysis of the Bactericidal Effectiveness of Amphyl and Its Alternatives
A comprehensive review of scientific literature reveals a notable absence of publicly available, quantitative studies detailing the specific bactericidal effectiveness of Amphyl, a phenolic disinfectant. While this compound's active ingredient, o-benzyl-p-chlorophenol, is recognized as a broad-spectrum germicide, specific data on its log reduction or minimum inhibitory concentration (MIC) against various bacteria are not readily found in peer-reviewed publications.[1][2] This guide, therefore, provides a comparative analysis of the bactericidal efficacy of common alternatives to this compound, for which quantitative data is available: sodium hypochlorite (bleach), ethanol, quaternary ammonium compounds (quats), and hydrogen peroxide.
This information is intended for researchers, scientists, and drug development professionals to facilitate an evidence-based selection of disinfectants for laboratory and research applications.
Comparison of Bactericidal Effectiveness
The following tables summarize the bactericidal effectiveness of common disinfectants against prevalent bacterial strains. The data is presented as log reduction in colony-forming units (CFU) and Minimum Inhibitory Concentration (MIC), where available. It is crucial to note that the effectiveness of a disinfectant can be significantly influenced by factors such as concentration, contact time, temperature, and the presence of organic matter.
Table 1: Log Reduction of Viable Bacteria by Common Disinfectants
| Disinfectant | Concentration | Bacterium | Contact Time | Log Reduction | Reference |
| Sodium Hypochlorite | 200 ppm | Salmonella Infantis | 5 sec | ≥5.41 | |
| 200 ppm | Escherichia coli | 5 sec | ≥5.53 | ||
| 0.55% | Staphylococcus aureus | Varies | Varies | ||
| Ethanol | 85% (w/w) | Gram-positive bacteria (11 strains) | 15 sec | >5 | |
| 85% (w/w) | Gram-negative bacteria (16 strains) | 15 sec | >5 | ||
| 70% | Pseudomonas aeruginosa | 10 sec | >5 | ||
| 70% | Escherichia coli | 10 sec | >5 | ||
| 70% | Staphylococcus aureus | 10 sec | >5 | ||
| Quaternary Ammonium Compounds | 0.28% | Staphylococcus aureus | Varies | Varies | |
| 0.25% | Staphylococcus aureus | Varies | Varies | ||
| 1:500 dilution | Salmonella Infantis | 30 sec | ≥3 | ||
| Hydrogen Peroxide | 1.4% | Staphylococcus aureus | Varies | Varies | |
| 3% | Staphylococcus aureus (MRSA) | 30 sec | >6 | ||
| 3% | Acinetobacter baumannii | 30 sec | >6 |
Table 2: Minimum Inhibitory Concentration (MIC) of Common Disinfectants
| Disinfectant | Bacterium | MIC | Reference |
| Sodium Hypochlorite | Pseudomonas aeruginosa | 100 µg/mL | [3] |
| Ethanol | Staphylococcus aureus | 66.61 - 148.82 g/L | |
| Quaternary Ammonium Compounds | Staphylococcus aureus | 2.4 - 3.5 mg/L | |
| Pseudomonas aeruginosa | 2.4 - 3.5 mg/L | ||
| Hydrogen Peroxide | Staphylococcus aureus | 469 - 2500 mg/L | |
| Pseudomonas aeruginosa | 469 - 2500 mg/L |
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to assess bactericidal efficacy. The two most common methods are the Quantitative Suspension Test and the AOAC Use-Dilution Test.
Quantitative Suspension Test (e.g., EN 1276)
This test evaluates the bactericidal activity of a disinfectant in a liquid suspension.
-
Preparation of Bacterial Suspension: A standardized culture of the test bacterium (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli) is prepared to a specific concentration (typically 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test Procedure:
-
A specific volume of the disinfectant at its test concentration is mixed with a standardized bacterial suspension. An interfering substance (e.g., bovine albumin) may be added to simulate clean or dirty conditions.
-
The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).
-
At the end of the contact time, an aliquot is transferred to a neutralizing solution to stop the bactericidal action.
-
-
Enumeration of Survivors: The number of surviving bacteria in the neutralized sample is determined by plating serial dilutions onto a suitable growth medium.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable bacteria in the test sample to the initial bacterial count. A disinfectant is typically considered effective if it achieves a ≥ 5 log reduction (a 99.999% kill rate).
AOAC Use-Dilution Test
This method assesses the efficacy of a disinfectant on a hard, non-porous surface, simulating real-world applications.
-
Carrier Preparation: Stainless steel cylinders (carriers) are inoculated with a standardized culture of the test organism and then dried.
-
Test Procedure:
-
Each inoculated carrier is immersed in a tube containing the disinfectant at its use-dilution for a specified contact time (e.g., 10 minutes).
-
After the contact time, the carrier is removed and transferred to a tube containing a neutralizing broth.
-
-
Incubation and Observation: The tubes with the carriers in the neutralizing broth are incubated for a set period (e.g., 48 hours).
-
Results Interpretation: The test is evaluated based on the number of tubes showing bacterial growth. For a disinfectant to pass, it must show no growth in a specified number of replicate tests (e.g., for EPA registration, no growth in 59 out of 60 carriers for Salmonella enterica).
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for determining the bactericidal efficacy of a disinfectant using a suspension test method.
Caption: Generalized workflow for bactericidal efficacy testing.
References
- 1. Study on the In Vitro Activity of Five Disinfectants against Nosocomial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative efficacy evaluation of disinfectants routinely used in hospital practice: India - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Antiseptics Against Pseudomonas aeruginosa and Its Adaptation Potential | MDPI [mdpi.com]
Validating Amphyl's virucidal claims for specific viruses
A Detailed Guide for Researchers and Drug Development Professionals
In the critical landscape of viral containment and disinfection, selecting an appropriate virucidal agent is paramount. This guide provides a comprehensive comparison of the virucidal claims and performance of Amphyl, a phenolic-based disinfectant, against other commonly used alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in laboratory and production environments.
Executive Summary
This compound, a disinfectant leveraging the antimicrobial properties of phenolic compounds, demonstrates broad-spectrum virucidal activity, particularly against enveloped viruses. This guide will delve into the specifics of its efficacy, comparing it with prominent alternatives, including quaternary ammonium compounds and accelerated hydrogen peroxide-based disinfectants. Quantitative data, where available, is presented to offer a clear comparison of performance under various conditions.
This compound: Composition and Virucidal Claims
The primary active ingredients in this compound Professional Disinfectant Cleaner Concentrate are o-Benzyl-p-chlorophenol and o-Phenylphenol . These phenolic compounds are known for their ability to disrupt the protein and lipid structures of microorganisms, leading to their inactivation.
Comparative Analysis with Alternative Disinfectants
To provide a comprehensive overview, this compound's performance is compared against three major classes of disinfectants: other phenolic compounds, quaternary ammonium compounds (Quats), and accelerated hydrogen peroxide (AHP).
Phenolic Disinfectants
Phenolic disinfectants are generally effective against enveloped viruses but have limitations against more resistant non-enveloped viruses[4]. Their mechanism of action involves the denaturation of proteins and the disruption of cell membranes.
Quaternary Ammonium Compounds (Quats)
Quaternary ammonium compounds are cationic surfactants widely used in disinfectants. Their virucidal efficacy can vary significantly based on the specific formulation. Generally, they are effective against enveloped viruses by disrupting their lipid envelopes[1]. However, their activity against non-enveloped viruses is less consistent[5][6].
One prominent example is Virex® II 256 , a quaternary ammonium-based disinfectant. It is marketed as a broad-spectrum disinfectant with virucidal claims against various pathogens, including HIV-1, Herpes Simplex Virus Types 1 & 2, Influenza Type A2, Adenovirus, and Rotavirus[7].
Accelerated Hydrogen Peroxide (AHP)
Accelerated Hydrogen Peroxide disinfectants are known for their broad-spectrum antimicrobial activity, including efficacy against both enveloped and non-enveloped viruses[8][9][10]. The formulation enhances the germicidal properties of hydrogen peroxide, allowing for faster kill times. AHP-based products are often considered to have a favorable safety and environmental profile, as their active ingredient breaks down into water and oxygen[10].
Data Presentation: Virucidal Efficacy Comparison
The following tables summarize the available virucidal efficacy data for this compound and its alternatives. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.
Table 1: Virucidal Efficacy of this compound (Phenolic Compound-Based)
| Virus Target | Efficacy Data (Log Reduction) | Contact Time | Source |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Effective | Not Specified | [2][3] |
| Herpes simplex virus | Claimed (discontinued product) | Not Specified | [1] |
| Influenza a2 | Claimed (discontinued product) | Not Specified | [1] |
| Vaccinia virus | Claimed (discontinued product) | Not Specified | [1] |
Table 2: Virucidal Efficacy of Virex® II 256 (Quaternary Ammonium Compound-Based)
| Virus Target | Efficacy Data (Log Reduction) | Contact Time | Source |
| Human Immunodeficiency Virus Type 1 (HIV-1) | Kills | Not Specified | [7] |
| Herpes Simplex Virus Types 1 & 2 | Kills | Not Specified | [7] |
| Influenza Type A2 | Kills | Not Specified | [7] |
| Adenovirus | Kills | Not Specified | [7] |
| Rotavirus | Kills | Not Specified | [7] |
Table 3: Virucidal Efficacy of Accelerated Hydrogen Peroxide (AHP)-Based Disinfectants
| Virus Target | Efficacy Data (Log Reduction) | Contact Time | Source |
| Poliovirus type 1 | Effective | 5 minutes | [8] |
| Foot-and-Mouth Disease Virus (FMDV) | Effective | 10 minutes (at 1:20 dilution for wet films) | [8] |
| Swine Vesicular Disease Virus (SVDV) | >3-log reduction | 5 minutes (dry films) | [8] |
| Senecavirus A (SVA) | Effective | 10 minutes (at 1:20 dilution for wet films) | [8] |
Experimental Protocols & Methodologies
Standardized methods are crucial for evaluating the virucidal efficacy of disinfectants. The most common protocols are those established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and international standards organizations.
Virucidal Suspension Test (e.g., ASTM E1052)
This method assesses the efficacy of a disinfectant in suspension. A known concentration of the virus is exposed to the disinfectant for a specified contact time. The reduction in viral titer is then quantified, typically through plaque assays or TCID50 (50% Tissue Culture Infective Dose) assays. A disinfectant is generally considered to have virucidal efficacy if it demonstrates a significant log reduction (e.g., ≥3 or ≥4 log10) of the virus.
Virucidal Carrier Test (e.g., ASTM E1053)
This test simulates the disinfection of a contaminated surface. A viral inoculum is dried onto a carrier surface (e.g., glass or stainless steel). The disinfectant is then applied for the specified contact time, after which the remaining viable virus is recovered and quantified. This method provides a more realistic assessment of a disinfectant's performance in real-world applications.
Signaling Pathways and Mechanisms of Action
The virucidal action of the compared disinfectants stems from different chemical interactions with viral components.
Phenolic Compounds (this compound)
Phenolic compounds, such as those in this compound, primarily inactivate viruses by denaturing viral proteins and disrupting the lipid envelope of enveloped viruses. This leads to the loss of structural integrity and infectivity.
Caption: Mechanism of virucidal action by phenolic compounds.
Quaternary Ammonium Compounds (Virex® II 256)
Quats are cationic molecules that interact with the negatively charged components of viral envelopes, leading to their disruption. This mechanism is most effective against enveloped viruses.
Caption: Virucidal mechanism of quaternary ammonium compounds.
Accelerated Hydrogen Peroxide (AHP)
AHP utilizes the strong oxidizing potential of hydrogen peroxide, enhanced by other ingredients, to damage essential viral components like proteins and nucleic acids. This broad-spectrum action is effective against both enveloped and non-enveloped viruses.
Caption: Virucidal mechanism of accelerated hydrogen peroxide.
Conclusion
This compound, with its phenolic active ingredients, is a reliable disinfectant with proven efficacy against enveloped viruses like HIV-1. For broader virucidal claims, particularly against more resilient non-enveloped viruses, alternatives such as accelerated hydrogen peroxide-based disinfectants may offer a more comprehensive solution. The choice of disinfectant should be guided by the specific viral threats in a given environment, the surfaces to be treated, and the required contact times, as supported by robust experimental data. Researchers and professionals are encouraged to consult the manufacturer's technical data sheets and EPA registration information for the most current and detailed efficacy data.
References
- 1. pharmafocusasia.com [pharmafocusasia.com]
- 2. net32.com [net32.com]
- 3. This compound Professional Disinfectant Cleaner Concentrate. Phenolic Based [ohi-s.com]
- 4. viroxfarmanimal.com [viroxfarmanimal.com]
- 5. A comparative analysis of virucidal efficiency of biocide agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. products.solenis.com [products.solenis.com]
- 8. viroxanimalhealth.com [viroxanimalhealth.com]
- 9. Accelerated hydrogen peroxide - Wikipedia [en.wikipedia.org]
- 10. virox.com [virox.com]
Comparative Efficacy of Amphyl Disinfectant: A Guide for Researchers
For researchers and professionals in drug development, selecting the appropriate disinfectant is a critical step in maintaining a sterile environment and ensuring the integrity of experimental outcomes. This guide provides a comparative analysis of Amphyl disinfectant, presenting its performance against other common laboratory disinfectants. The data herein is synthesized from available research to facilitate an informed decision-making process.
Performance Comparison of Surface Disinfectants
The efficacy of Professional this compound® Disinfectant Cleaner, a phenolic formulation, has been evaluated alongside other disinfectant types, including those with alcohol, chlorine, and other phenolic active ingredients. The following table summarizes the logarithmic reduction of various challenging microorganisms at different contact times, as reported in a 2001 Clinicians Report study. A higher log reduction value indicates a greater reduction in the number of viable microorganisms.
Table 1: Comparative Log Reduction of Microorganisms by Surface Disinfectants
| Disinfectant | Active Ingredients | 1-minute Contact Time | 3-minute Contact Time | 10-minute Contact Time |
| Professional this compound® Disinfectant Cleaner (1:200) | 0.05% o-phenylphenol, 0.03% o-benzyl-p-chlorophenol | >5.1 (M. bovis) | >5.1 (M. bovis) | >5.1 (M. bovis) |
| 2.9 (P. aeruginosa) | >5.1 (P. aeruginosa) | >5.1 (P. aeruginosa) | ||
| 0.9 (S. aureus) | 0.7 (S. aureus) | >5.1 (S. aureus) | ||
| 0.0 (Poliovirus) | 2.7 (Poliovirus) | >5.1 (Poliovirus) | ||
| Alda-cide | 69.7% Ethyl alcohol, 0.28% o-phenylphenol, 0.20% Benzalkonium chloride | >5.3 (M. bovis) | >5.3 (M. bovis) | >5.3 (M. bovis) |
| >5.3 (P. aeruginosa) | >5.3 (P. aeruginosa) | >5.3 (P. aeruginosa) | ||
| 4.6 (S. aureus) | >5.3 (S. aureus) | >5.3 (S. aureus) | ||
| 3.6 (Poliovirus) | >5.3 (Poliovirus) | >5.3 (Poliovirus) | ||
| Ster-phene | 0.02% o-phenylphenol, 0.06% o-benzyl-p-chlorophenol | 0.8 (M. bovis) | 4.5 (M. bovis) | >6.2 (M. bovis) |
| 0.7 (P. aeruginosa) | 0.6 (P. aeruginosa) | 0.7 (P. aeruginosa) | ||
| 0.2 (S. aureus) | 2.2 (S. aureus) | 5.1 (S. aureus) | ||
| 0.0 (Poliovirus) | 3.3 (Poliovirus) | 0.7 (Poliovirus) | ||
| Professional Lysol® Disinfectant Cleaner (1:256) | 0.02% o-phenylphenol, 0.03% o-benzyl-p-chlorophenol | 0.1 (M. bovis) | 1.0 (M. bovis) | >5.1 (M. bovis) |
| 2.9 (P. aeruginosa) | >5.1 (P. aeruginosa) | >5.1 (P. aeruginosa) | ||
| 0.9 (S. aureus) | 0.7 (S. aureus) | >5.1 (S. aureus) | ||
| 0.0 (Poliovirus) | 2.7 (Poliovirus) | >5.1 (Poliovirus) |
Data sourced from a 2001 Clinicians Report on environmental surface disinfectants. M. bovis (Mycobacterium bovis), P. aeruginosa (Pseudomonas aeruginosa), S. aureus (Staphylococcus aureus).
Experimental Protocols
While the precise, detailed experimental protocol for the 2001 Clinicians Report study is not publicly available, the testing of disinfectant efficacy on hard, non-porous surfaces generally follows standardized methods. The methodologies outlined below are based on established protocols such as those from the AOAC International (Use-Dilution Test) and ASTM International (Standard Test Method for Efficacy of Sanitizers).
General Surface Disinfectant Efficacy Test Protocol
-
Test Organisms: Cultures of relevant microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Mycobacterium bovis, Poliovirus) are prepared to a standardized concentration.
-
Carrier Preparation: Sterile carriers (typically glass or stainless steel cylinders or slides) are inoculated with a specific volume of the microbial culture and then dried under controlled conditions to create a film of the microorganism.
-
Disinfectant Preparation: The disinfectant solutions are prepared according to the manufacturer's instructions for the recommended use-dilution.
-
Exposure: The inoculated carriers are immersed in or sprayed with the disinfectant solution for specified contact times (e.g., 1, 3, and 10 minutes).
-
Neutralization: After the designated contact time, the carriers are transferred to a neutralizing broth that stops the antimicrobial action of the disinfectant. This step is crucial to prevent residual disinfectant from inhibiting microbial growth in the subsequent culture step.
-
Quantification of Survivors: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium. The plates are incubated, and the resulting colonies are counted.
-
Log Reduction Calculation: The log reduction is calculated by comparing the number of viable microorganisms on the treated carriers to the number on untreated control carriers. A log reduction of 3 corresponds to a 99.9% reduction, a log reduction of 4 to a 99.99% reduction, and so on.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for testing the efficacy of a surface disinfectant.
Caption: Generalized workflow for disinfectant efficacy testing.
This guide offers a foundational comparison of this compound disinfectant. For specific applications, it is always recommended to consult the manufacturer's guidelines and conduct in-house validations to ensure efficacy against the target microorganisms under your specific environmental conditions.
Independent Laboratory Testing of Amphyl's Antimicrobial Properties: A Comparative Guide
This guide provides an objective comparison of the antimicrobial performance of phenolic-based disinfectants, such as classic Amphyl formulations, with other common alternatives. The data presented is sourced from independent testing and peer-reviewed studies to support evidence-based evaluation by researchers, scientists, and drug development professionals.
Introduction to this compound and Phenolic Disinfectants
The brand name "this compound" has been applied to several disinfectant formulations with different active ingredients over time. This guide focuses on the classic and widely studied formulation containing the phenolic compounds o-Phenylphenol and p-tert-Amylphenol .[1] Phenolic compounds are a class of intermediate-level germicides known for their broad-spectrum efficacy as bactericides, virucides, fungicides, and tuberculocides.[2][3] Their mechanism of action involves the denaturation and coagulation of proteins and the disruption of microbial cell membranes, leading to cell lysis.[4][5]
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize quantitative data on the antimicrobial efficacy of phenolic compounds compared to other common disinfectant classes: Quaternary Ammonium Compounds (QACs) and Hypochlorites (Bleach).
Table 1: Comparative Bactericidal Efficacy
| Microorganism | Disinfectant Class | Active Ingredient(s) Example | Concentration | Contact Time | Log Reduction | Conditions & Source |
| Staphylococcus aureus | Phenolic Compound | Clearsol | 1% v/v | 5 min | >5.0 | High organic load (50% plasma)[6] |
| Escherichia coli | Phenolic Compound | Clearsol | 1% v/v | 5 min | >5.0 | High organic load (50% plasma)[6] |
| Pseudomonas aeruginosa | Phenolic Compound | Stericol | 2% v/v | 5 min | >5.0 | High organic load (50% plasma)[6] |
| Staphylococcus aureus | Hypochlorite | Sodium Dichloroisocyanurate | 2500 ppm | 5 min | >5.0 | Moderate organic load (20% plasma)[6] |
| Staphylococcus aureus | Hypochlorite | Sodium Hypochlorite | 2500 ppm | 5 min | >5.0 | Low organic load (10% plasma)[6] |
| Listeria monocytogenes | Hypochlorite | Sodium Hypochlorite | 0.2% w/v | 30 sec | >3.6 | Clean (no organic load)[7] |
| Gram-Positive Bacteria | Quaternary Ammonium | Didecyldimethylammonium chloride | Varies | 5 min | Effective | Ineffective against Gram-negative strains in the same test[8] |
| Staphylococcus aureus | Glutaraldehyde + Phenolic | 2% Glutaraldehyde + 1% o-Phenylphenol | Use-dilution | 30 min | Bactericidal | [9][10] |
| Escherichia coli | Glutaraldehyde + Phenolic | 2% Glutaraldehyde + 1% o-Phenylphenol | Use-dilution | 10 min | Bactericidal | [9][10] |
Key Finding: Phenolic disinfectants demonstrate high efficacy (>5-log reduction) in short contact times and maintain their effectiveness significantly better than hypochlorites in the presence of heavy organic loads, such as plasma or blood.[6]
Table 2: Virucidal and Fungicidal Spectrum of Phenolic Disinfectants
| Organism Type | Target Examples | Efficacy | Contact Time | Source |
| Enveloped Viruses | Herpes Simplex Virus, Influenza A2, Vaccinia Virus | Virucidal | Not Specified | [1] |
| Fungi | Candida albicans | Fungicidal | 10 min | [9][10] |
| Fungi | Pathogenic Fungi | Fungicidal | Not Specified | [1] |
| Mycobacteria | Mycobacterium spp. (tubercle bacilli) | Tuberculocidal | 10 min | [2][3] |
Mandatory Visualizations
Mechanism of Action
The following diagram illustrates the logical pathway of microbial cell destruction by phenolic compounds.
Experimental Workflow
This diagram outlines a generalized workflow for antimicrobial efficacy testing based on standard quantitative suspension test protocols.
Experimental Protocols
The data cited in this guide are typically generated using standardized methods from regulatory bodies like the U.S. Environmental Protection Agency (EPA) or international standards organizations.[11] A generalized protocol for a Quantitative Suspension Test (similar to EN 1276) is detailed below.
Objective: To determine the bactericidal, fungicidal, or virucidal activity of a disinfectant in a liquid state.
Materials:
-
Test disinfectant at specified concentrations.
-
Standardized culture of the test microorganism (e.g., S. aureus ATCC 6538, P. aeruginosa ATCC 15442) with a known concentration (typically 1.5–5.0 x 10⁸ CFU/mL).
-
Validated neutralizer solution capable of inactivating the disinfectant's antimicrobial activity without harming the microorganisms.
-
Sterile hard water or other diluent.
-
Interfering substance (e.g., bovine albumin, sheep erythrocytes) to simulate clean or dirty conditions.
-
Standard laboratory equipment (pipettes, test tubes, incubator, water bath, agar plates).
Methodology:
-
Preparation: A test suspension is created by adding a small volume of the microbial culture to a solution containing the interfering substance.
-
Exposure: A specified volume of the test disinfectant is added to the microbial test suspension. The mixture is maintained at a controlled temperature (e.g., 20°C) for a precisely measured contact time (e.g., 5 minutes).
-
Neutralization: At the end of the contact time, a sample of the mixture is immediately transferred to a validated neutralizer solution. This step is critical to stop the antimicrobial action of the disinfectant.
-
Enumeration: The number of surviving microorganisms in the neutralized sample is determined. This is typically done by performing serial dilutions and using the pour plate or spread plate method on a suitable agar medium.
-
Incubation: The agar plates are incubated under appropriate conditions (e.g., 36-37°C for 24-48 hours).
-
Calculation: The number of colony-forming units (CFU) is counted on the plates. This count is used to calculate the number of survivors per milliliter from the test mixture.
-
Log Reduction: The log reduction is calculated by comparing the logarithm of the initial number of microorganisms with the logarithm of the surviving microorganisms after exposure to the disinfectant. A disinfectant is typically considered effective if it achieves a predetermined log reduction (e.g., a 5-log reduction, which corresponds to a 99.999% kill rate, for bactericidal claims).[6]
References
- 1. COMPARATIVE STUDY OF DISINFECTANT EFFICIENCY OF ETHANOL, BLEACH AND PHENOLICS AGAINST PSEUDOMONAS AERUGINOSA AND STAPHYLOCOCCUS AUREUS-Project Topics | Download Complete Projects| Hire a Writer [projectshelve.com]
- 2. infectioncontroltoday.com [infectioncontroltoday.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel broad spectrum virucidal molecules against enveloped viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hartmann-science-center.com [hartmann-science-center.com]
- 6. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Back to Basics: Choosing the Appropriate Surface Disinfectant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [In vitro antimicrobial activity of glutaraldehyde plus O-phenylphenol association (ratio 2:1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Study Of Disinfectant Efficacy Of Bleach, Phenol And Ethanol On Pseudomonas Aeruginosa And Staphylococcus Aureus | MOUAU Repository [repository.mouau.edu.ng]
A Comparative Guide to Phenolic and Alcohol-Based Disinfectants in the Laboratory
For researchers, scientists, and drug development professionals, maintaining a sterile environment is paramount to the integrity of experimental outcomes. The choice of disinfectant plays a crucial role in this endeavor. This guide provides an objective comparison of two commonly used disinfectant classes in laboratory settings: phenolic compounds and alcohol-based solutions. The following sections detail their performance, mechanisms of action, and material compatibility, supported by experimental data and protocols.
Performance Comparison at a Glance
The efficacy of a disinfectant is determined by its spectrum of activity, contact time, and performance in the presence of organic matter. Below is a summary of the key performance indicators for phenolic and alcohol-based disinfectants.
| Feature | Phenolic Disinfectants | Alcohol-Based Disinfectants |
| Spectrum of Activity | Broad-spectrum: Bactericidal, Virucidal, Fungicidal, Tuberculocidal[1][2] | Broad-spectrum: Bactericidal, Virucidal (effective against lipophilic/enveloped viruses), Fungicidal, Tuberculocidal[3][4] |
| Not effective against bacterial spores[5] | Not effective against bacterial spores and non-enveloped viruses like Poliovirus and Hepatitis A[3][4] | |
| Optimal Concentration | Varies by formulation (e.g., 0.1-2% for phenol)[6] | 60-90% solution in water (volume/volume)[3][4] |
| Typical Contact Time | 10 minutes[2] | 10 minutes (often difficult to achieve due to rapid evaporation)[7] |
| Efficacy in Organic Soil | Generally retain activity in the presence of organic matter[2][8] | Efficacy is reduced in the presence of organic soil[4] |
| Material Compatibility | Can be corrosive and are absorbed by porous materials[1] | Can damage sensitive plastics like acrylic glass and polysulfone[9] |
| Safety Profile | Can be toxic, irritant, and environmentally harmful[1][6] | Flammable; can be irritating to skin with prolonged use |
Quantitative Efficacy Data
The following tables summarize experimental data on the antimicrobial efficacy of phenolic and alcohol-based disinfectants. It is important to note that results can vary based on the specific formulation, microbial strain, contact time, and presence of organic load.
Table 1: Bactericidal Efficacy (Zone of Inhibition in mm)
This table illustrates the diameter of the zone of inhibition, where a larger diameter indicates greater bactericidal activity.
| Disinfectant | Concentration | Staphylococcus aureus | Pseudomonas aeruginosa | Source |
| Phenolic | 30% | Not specified | Not specified | [8] |
| Undiluted | 46.50 ± 4.95 | 43.50 ± 2.12 | [10] | |
| Ethanol | 70% | Higher effect than other concentrations | Lower effect than on S. aureus | [8] |
| Absolute | No activity | No activity | [10] |
Table 2: Log Reduction of Common Pathogens
Log reduction signifies the number of viable microorganisms killed. A higher log reduction indicates greater efficacy. For example, a 3-log reduction means 99.9% of the microorganisms have been killed.
| Disinfectant | Organism | Contact Time | Log Reduction | Source |
| Phenolic (Clearsol 1% v/v, Stericol 2% v/v) | S. aureus, E. coli, P. aeruginosa | 5 minutes | >5 | [11] |
| 70% Ethanol | Methicillin-resistant S. aureus (MRSA) | 30 seconds | < 3 | [12] |
| 70% Ethanol | Carbapenem-resistant E. coli (CRE) | 30 seconds | ~ 4 | [12] |
| 70% Ethanol | Vancomycin-resistant Enterococcus (VRE) | 30 seconds | < 3 | [12] |
Mechanisms of Action
The antimicrobial activity of phenolic and alcohol-based disinfectants stems from their distinct interactions with microbial cells.
Phenolic Disinfectants: Multi-Target Disruption
Phenolic compounds exert their disinfectant properties through a multi-pronged attack on microbial cells. At high concentrations, they act as a protoplasmic poison, penetrating the cell wall and causing precipitation of cellular proteins.[1] At lower concentrations, they inactivate essential enzyme systems and cause leakage of vital metabolites by disrupting the cell wall.[1]
Caption: Mechanism of action for phenolic disinfectants.
Alcohol-Based Disinfectants: Protein Denaturation
The primary mode of action for alcohol-based disinfectants is the denaturation of proteins.[3][13] This process is more effective in the presence of water, which is why solutions containing 60% to 90% alcohol are more germicidal than absolute alcohol.[4] The denaturation of essential proteins and enzymes leads to the disruption of cellular metabolism and ultimately, cell death.
Caption: Mechanism of action for alcohol-based disinfectants.
Experimental Protocols for Efficacy Testing
Standardized methods are crucial for evaluating the efficacy of disinfectants. The following are summaries of key experimental protocols.
Suspension Test
This test evaluates the efficacy of a disinfectant against microorganisms suspended in a liquid phase.
Objective: To determine the reduction in viable microorganisms after a specified contact time.[3]
Methodology:
-
Preparation of Microbial Suspension: A high-concentration suspension of the target microorganism is prepared.[3]
-
Exposure: The microbial suspension is mixed with the disinfectant at its recommended use-dilution.
-
Contact Time: The mixture is incubated for a predetermined contact time (e.g., 5, 10 minutes).[4]
-
Neutralization: A neutralizer is added to stop the antimicrobial action of the disinfectant.[3]
-
Enumeration: The number of surviving microorganisms is determined by plating the neutralized solution onto a suitable growth medium.[3]
-
Calculation: The log reduction is calculated by comparing the number of surviving microorganisms to the initial number in the suspension.
Caption: Workflow for a disinfectant suspension test.
Carrier Test (Use-Dilution Test)
This test evaluates the efficacy of a disinfectant on a contaminated, inanimate, hard surface (carrier).
Objective: To simulate real-world conditions and determine if a disinfectant can effectively sterilize a contaminated surface.[9]
Methodology:
-
Carrier Preparation: Standardized carriers (e.g., stainless steel cylinders) are inoculated with a specific microorganism and dried.[14]
-
Exposure: The inoculated carriers are immersed in the disinfectant solution for the specified contact time.[14]
-
Neutralization and Culture: The carriers are then transferred to a growth medium containing a neutralizer to inactivate the disinfectant.[8]
-
Incubation: The culture tubes are incubated to observe for any microbial growth.
-
Evaluation: The absence of growth indicates that the disinfectant was effective at that concentration and contact time. The number of carriers showing no growth is recorded.[8]
Caption: Workflow for a disinfectant carrier test.
Material Compatibility Test
This test assesses the potential for a disinfectant to damage or degrade laboratory surfaces and equipment.
Objective: To determine the compatibility of a disinfectant with various materials over repeated exposures.[6]
Methodology:
-
Material Selection: Representative samples of common laboratory materials (e.g., stainless steel, plastics, glass) are chosen.
-
Exposure Method: The materials are exposed to the disinfectant using a method that simulates real-world application, such as soaking, wiping, or spraying.[6][15]
-
Exposure Cycles: The exposure is repeated over a specified number of cycles to mimic long-term use.
-
Evaluation: After the exposure cycles, the materials are visually and sometimes physically inspected for any signs of damage, such as corrosion, cracking, discoloration, or changes in texture.[16]
Caption: Workflow for a material compatibility test.
Conclusion
The selection of a laboratory disinfectant requires careful consideration of the target microorganisms, the types of surfaces to be disinfected, and the potential for material damage. Alcohol-based disinfectants offer rapid action against many vegetative bacteria and enveloped viruses but have limitations in the presence of organic matter and are not sporicidal. Phenolic disinfectants provide a broader spectrum of activity and perform well in the presence of organic soil but can be corrosive and pose greater safety and environmental concerns.
For optimal laboratory hygiene, it is recommended to have a clear understanding of the properties of each disinfectant and to follow validated protocols for their use and efficacy testing. This guide serves as a foundational resource for making informed decisions to ensure a safe and contamination-free research environment.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. microchemlab.com [microchemlab.com]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. A suspension method to determine reuse life of chemical disinfectants during clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. microchemlab.com [microchemlab.com]
- 7. Comparing Different Disinfectants – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Comparative Study Of Disinfectant Efficacy Of Bleach, Phenol And Ethanol On Pseudomonas Aeruginosa And Staphylococcus Aureus | MOUAU Repository [repository.mouau.edu.ng]
- 11. A comparison of hypochlorite and phenolic disinfectants for disinfection of clean and soiled surfaces and blood spillages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of a Novel Alcohol-Based Surface Disinfectant for Disinfection of Hard and Soft Surfaces in Healthcare Facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academy.soterahealth.com [academy.soterahealth.com]
- 14. sd81c1d1a26fba3ff.jimcontent.com [sd81c1d1a26fba3ff.jimcontent.com]
- 15. tecolab-global.com [tecolab-global.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Surface Compatibility of Amphyl and Alternatives on Sensitive Laboratory Equipment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable disinfectant for sensitive laboratory equipment is a critical decision that balances the need for effective microbial control with the imperative of preserving the integrity and functionality of valuable instruments. Amphyl, a brand encompassing various disinfectant formulations, is a common choice in many laboratory settings. This guide provides a comprehensive comparison of the surface compatibility of different this compound formulations and their alternatives on materials frequently found in sensitive equipment. The information presented is supported by experimental data and standardized testing protocols to aid in making informed decisions for laboratory sanitation.
Comparison of Disinfectant Compatibility with Common Laboratory Materials
The following tables summarize the compatibility of phenolic compounds (the active ingredients in many this compound products), quaternary ammonium compounds (found in some this compound formulations and as standalone disinfectants), and other common disinfectant alternatives with a range of materials used in laboratory equipment. The compatibility is rated based on available data and is intended as a general guide. It is always recommended to consult the equipment manufacturer's guidelines and perform specific compatibility testing for critical applications.
Table 1: Compatibility with Metals
| Disinfectant Class | Active Ingredients | Stainless Steel (304/316) | Aluminum | Brass |
| Phenolic Compounds | o-Benzyl-p-chlorophenol, o-Phenylphenol, 4-tert-Amylphenol | Generally Good | Moderate (Potential for corrosion with prolonged contact) | Moderate (Potential for tarnishing) |
| Quaternary Ammonium Compounds (Quats) | Alkyl Dimethyl Benzyl Ammonium Chloride | Excellent | Good to Moderate (Low corrosion rates reported in some studies)[1] | Good |
| Alcohols | Isopropyl Alcohol, Ethanol | Excellent | Excellent | Excellent |
| Aldehydes | Glutaraldehyde | Good (Potential for surface dulling over time) | Good | Good |
| Halogens (Bleach) | Sodium Hypochlorite | Poor (Corrosive, causes pitting) | Poor (Highly corrosive) | Poor (Corrosive) |
| Peroxygens | Hydrogen Peroxide, Peracetic Acid | Good (Generally compatible, but high concentrations can be corrosive) | Good | Moderate (Potential for oxidation) |
Table 2: Compatibility with Plastics and Polymers
| Disinfectant Class | Active Ingredients | Polycarbonate (PC) | Acrylic (PMMA) | Polypropylene (PP) | Polyethylene (PE) |
| Phenolic Compounds | o-Benzyl-p-chlorophenol, o-Phenylphenol, 4-tert-Amylphenol | Poor (Can cause cracking and crazing) | Poor (Can cause cracking and crazing) | Good | Good |
| Quaternary Ammonium Compounds (Quats) | Alkyl Dimethyl Benzyl Ammonium Chloride | Moderate (Some formulations can cause stress cracking) | Moderate (Risk of crazing with some formulations) | Excellent | Excellent |
| Alcohols | Isopropyl Alcohol, Ethanol | Poor (Can cause cracking and crazing) | Poor (Can cause cracking and crazing) | Good | Good |
| Aldehydes | Glutaraldehyde | Good | Good | Excellent | Excellent |
| Halogens (Bleach) | Sodium Hypochlorite | Moderate (Can cause discoloration and degradation over time) | Moderate (Can cause discoloration and degradation over time) | Good | Good |
| Peroxygens | Hydrogen Peroxide, Peracetic Acid | Good | Good | Good | Good |
Experimental Protocols for Surface Compatibility Testing
To ensure the reliability of surface compatibility data, standardized testing methodologies are employed. These protocols are designed to simulate real-world exposure conditions and provide measurable outcomes.
Metal Corrosion Testing (ASTM G31)
The ASTM G31 standard practice provides a framework for laboratory immersion corrosion testing of metals. This method is crucial for quantifying the corrosive effects of disinfectants on metallic surfaces of sensitive equipment.[2][3][4][5]
Methodology:
-
Specimen Preparation: Metal coupons of specific dimensions, representative of the equipment material, are cleaned and weighed accurately.
-
Immersion: The coupons are fully or partially immersed in the disinfectant solution at a controlled temperature and for a specified duration.
-
Observation: The coupons are periodically observed for any visible changes, such as pitting, staining, or gas evolution.
-
Cleaning: After the immersion period, the coupons are carefully cleaned to remove any corrosion products without removing the underlying metal.
-
Final Weighing: The cleaned coupons are weighed again to determine the mass loss.
-
Corrosion Rate Calculation: The corrosion rate is calculated based on the mass loss, the surface area of the coupon, the density of the metal, and the duration of the exposure. The rate is typically expressed in mils per year (mpy) or millimeters per year (mm/yr).
Plastic Environmental Stress Cracking (ESC) Testing (ISO 22088-3)
The ISO 22088-3 standard specifies the bent strip method for determining the resistance of thermoplastics to environmental stress cracking when exposed to chemical agents.[6][7][8][9][10] This is particularly important for assessing the compatibility of disinfectants with plastic components of sensitive equipment.
Methodology:
-
Specimen Preparation: Rectangular plastic specimens are cut to specified dimensions.
-
Strain Application: The specimens are bent into a U-shape and inserted into a holder, subjecting them to a constant outer fiber strain.
-
Exposure: The strained specimens are exposed to the disinfectant solution at a controlled temperature.
-
Inspection: The specimens are inspected at regular intervals for the appearance of cracks or crazes.
-
Time to Failure: The time at which cracking is first observed is recorded as the time to failure.
-
Data Analysis: The resistance to ESC is evaluated by comparing the time to failure for different disinfectants or by determining the critical strain at which cracking occurs within a specified time.
Visualizing Experimental Workflows and Decision Making
To further clarify the processes involved in surface compatibility assessment, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a logical decision-making process for disinfectant selection.
Caption: Experimental workflow for surface compatibility testing.
Caption: Decision-making flowchart for disinfectant selection.
References
- 1. fs-prod-nwcg.s3.us-gov-west-1.amazonaws.com [fs-prod-nwcg.s3.us-gov-west-1.amazonaws.com]
- 2. eurolab.net [eurolab.net]
- 3. scribd.com [scribd.com]
- 4. Immersion Corrosion — Metallurgical Engineering Services [metengr.com]
- 5. laboratuar.com [laboratuar.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. ISO 22088-3:2006 [isme.me]
- 8. GSO ISO 22088-3:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 9. UNE EN ISO 22088-3:2007 Plastics - Determination of resistance to environmental stress cracking (ESC) - Part 3: Bent strip method (ISO 22088-3:2006) [en-standard.eu]
- 10. ISO 22088 -3 Determination of Resistance to Environmental Stress Cracking (ESC) - Bent strip method - Testing Equipment - AHP PLASTIK MAKINA [ahp-makina.com]
Safety Operating Guide
Proper Disposal of Amphyl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical component of operational excellence and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Amphyl®, a common phenolic disinfectant, to ensure the safety of laboratory personnel and adherence to regulatory standards.
I. Understanding this compound and Phenolic Disinfectants
This compound is a brand of disinfectant that falls under the category of phenolic compounds. Due to their chemical nature, phenolic disinfectants require specific disposal methods to mitigate potential environmental and health hazards.[1] Improper disposal can lead to contamination of water systems and harm to aquatic life.[2] Therefore, it is imperative to follow established protocols for waste management.
II. Disposal Procedures for Liquid this compound
The disposal of liquid this compound, both in its concentrated and diluted forms, must be handled with care. The following steps outline the recommended procedures based on waste characteristics.
A. Unused or Expired this compound Concentrate
Undiluted this compound concentrate may be classified as hazardous waste.[3]
Step 1: Waste Identification
-
Treat any unused or expired this compound concentrate as a hazardous chemical waste.
Step 2: Containment
-
Ensure the product remains in its original, tightly sealed container.
-
If the original container is compromised, transfer the contents to a new, compatible, and properly labeled container.
Step 3: Storage
-
Store the container in a designated hazardous waste accumulation area within the laboratory.
-
This area should be away from incompatible materials such as acids and oxidizers.[4]
Step 4: Disposal
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company.
-
Incineration is often the preferred method for disposing of phenolic waste.[2][4][5]
B. Used or Diluted this compound Solutions
Wastes resulting from the use of this product may be disposed of on-site or at an approved waste disposal facility.[6]
Step 1: Neutralization (if required by local regulations)
-
While not always explicitly required for all phenolic disinfectants, some high-level disinfectants require pH neutralization before drain disposal.[7]
-
If required by your institution or local regulations, adjust the pH of the solution to a neutral range (typically between 6.0 and 9.0).
Step 2: Drain Disposal
-
If permitted by local wastewater regulations, slowly pour the diluted and neutralized solution down a drain, flushing with copious amounts of water.[7]
C. Spills
Small Spills:
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][5]
-
Collect the absorbed material into a sealed container for disposal as hazardous waste.
-
Clean the spill area with soap and water.
Large Spills:
-
Evacuate the area and ensure adequate ventilation.
-
Contain the spill using dikes or absorbents.
-
Collect the spilled material for disposal through a licensed hazardous waste contractor.[8]
-
Do not allow the material to enter sewers or waterways.
III. Disposal of this compound Aerosol Cans
The disposal of this compound aerosol cans requires special attention due to the pressurized container and flammable propellants.
A. Empty Aerosol Cans
-
An empty aerosol can may be disposed of with regular laboratory or domestic refuse.[9]
-
Do not puncture or incinerate the can.[10]
-
If available, participate in an aerosol can recycling program.
B. Partially Filled or Full Aerosol Cans
-
Partially filled or full aerosol cans are considered hazardous waste.
-
Contact your institution's environmental health and safety department or a licensed hazardous waste disposal company for guidance on proper disposal.[10]
-
Store in a well-ventilated area away from heat and ignition sources.[10]
IV. Quantitative Data Summary
| Parameter | Value/Range | Regulation/Guideline |
| pH for Drain Disposal | 5-9 | General guidance for high-level disinfectants[7] |
| Flash Point (Liquid Concentrate) | >200°F (>93.3°C) | This compound MSDS[6] |
| Storage Temperature (Aerosol) | Do not exceed 130°F (54.4°C) | This compound III MSDS[10] |
V. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound products.
Caption: Decision tree for the proper disposal of liquid and aerosol this compound products.
References
- 1. iowadnr.gov [iowadnr.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. www1.mscdirect.com [www1.mscdirect.com]
- 4. sds.staples.com [sds.staples.com]
- 5. researchgate.net [researchgate.net]
- 6. Request Rejected [products.bradyindustries.com]
- 7. unmc.edu [unmc.edu]
- 8. bettymills.com [bettymills.com]
- 9. rbnainfo.com [rbnainfo.com]
- 10. rbnainfo.com [rbnainfo.com]
Essential Safety and Operational Guide for Handling Amphyl
This guide provides critical safety protocols and logistical procedures for the proper handling and disposal of Amphyl disinfectant products. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE) for this compound
Proper personal protective equipment is mandatory to prevent exposure and ensure safety when handling this compound products. The required PPE varies depending on the specific this compound formulation (aerosol or concentrate) and the nature of the task.
| This compound Formulation | Task | Required Personal Protective Equipment |
| This compound Disinfectant Spray (Aerosol) | Routine Use | - Safety glasses or goggles[1][2][3] - Protective gloves[1][2][3] |
| Handling Leaking Cans or Small Spills | - Tightly fitting safety goggles[2] - Impermeable gloves[2][3] | |
| Large Spills or Fire | - Full eye and face protection[2][3] - Impermeable gloves[2][3] - Self-contained breathing apparatus (SCBA)[2][4] | |
| This compound Disinfectant Cleaner (Concentrate) | Routine Dilution and Use | - Goggles or face shield[4] - Rubber gloves[4] |
| Large Spills | - Full eye and face protection[5] - Impermeable gloves[5] - Impermeable clothing and footwear[5] |
Standard Operating Procedure for Handling and Disposal of this compound
1. Preparation and Handling:
-
Read the Safety Data Sheet (SDS): Before use, thoroughly review the product-specific SDS for detailed hazard information.
-
Ensure Adequate Ventilation: Always work in a well-ventilated area.[3][6]
-
Don Personal Protective Equipment (PPE): Wear the appropriate PPE as specified in the table above. Avoid contact with eyes, skin, and clothing.[2][3][4]
-
Dilution (for Concentrate): When diluting this compound concentrate, always add the concentrate to water, not the other way around, to minimize splashing. Follow the manufacturer's instructions for the correct dilution ratio.[4]
-
Avoid Inhalation: During use, avoid breathing in vapors or spray mists.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2][3]
2. Storage:
-
Store in Original Container: Keep this compound in its original, tightly sealed container.[2][4]
-
Secure Storage Area: Store in a location that is inaccessible to children and unauthorized personnel.[2][4]
-
Avoid Heat and Ignition Sources: this compound, particularly the aerosol version, is flammable. Store away from heat, sparks, open flames, and direct sunlight.[2][3][6] Do not store the aerosol at temperatures above 130°F (54.4°C) as the container may burst.[2][3]
3. Disposal:
-
Small Quantities and Empty Containers: For individual, empty containers or small amounts of unused product, disposal in the household trash may be permissible, but always check and comply with local, state, and federal regulations.[5][6] For the concentrate, rinse the empty container thoroughly before disposal.[5]
-
Large Quantities: For disposal of large quantities of this compound, it should be treated as flammable liquid waste.[6] Contain and collect the waste for evaluation and disposal in accordance with all applicable regulations.[4][6]
This compound Spill Response Protocol
The following workflow outlines the procedural steps for managing an this compound spill in a laboratory setting.
Caption: Workflow for this compound Spill Response.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
